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  • Product: 2-Hydroxy-5-methylbenzohydrazide
  • CAS: 28397-43-5

Core Science & Biosynthesis

Foundational

Structural Analysis & Application Guide: 2-Hydroxy-5-methylbenzohydrazide

Part 1: Executive Technical Summary 2-Hydroxy-5-methylbenzohydrazide (HMBH) , often referred to as 5-methylsalicylhydrazide, represents a critical scaffold in medicinal chemistry and coordination science. Unlike simple b...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

2-Hydroxy-5-methylbenzohydrazide (HMBH) , often referred to as 5-methylsalicylhydrazide, represents a critical scaffold in medicinal chemistry and coordination science. Unlike simple benzohydrazides, the introduction of the electron-donating methyl group at the C5 position and the hydroxyl group at the C2 position creates a unique electronic environment. This specific substitution pattern enhances its lipophilicity while maintaining a rigid intramolecular hydrogen-bonding network, making it an ideal precursor for tridentate ONO-donor Schiff bases and biologically active metal complexes.

This guide dissects the structural integrity, synthesis logic, and spectroscopic signature of HMBH, providing a roadmap for its utilization in drug discovery and ligand design.

Part 2: Synthesis & Structural Logic[1]

The Synthetic Pathway

The most robust route to high-purity HMBH involves the hydrazinolysis of methyl 5-methylsalicylate . This nucleophilic acyl substitution is preferred over direct acid-hydrazine coupling due to milder conditions and cleaner workup.

Protocol:

  • Reagents: Methyl 5-methylsalicylate (1.0 eq), Hydrazine hydrate (99%, 3.0 eq), Absolute Ethanol.

  • Conditions: Reflux at 80°C for 4–6 hours.

  • Workup: The excess hydrazine acts as a base. Upon cooling, the product crystallizes.[1][2] If oiling occurs, rotary evaporation followed by cold ether trituration is required.

  • Purification: Recrystallization from ethanol/water (8:2).

Tautomeric Equilibrium (The "Chameleon" Effect)

A defining feature of HMBH is its ability to exist in Keto (Amido) and Enol (Imidol) forms. While the Keto form predominates in the solid state due to lattice stability, the Enol form becomes accessible during metal coordination, allowing the hydrazide to act as a monoanionic ligand.

Tautomerism cluster_0 Solid State / Neutral pH cluster_1 Metal Coordination / Basic pH Keto Keto Form (Amido) C=O ... H-N Enol Enol Form (Imidol) C-OH = N Keto->Enol Proton Transfer (Tautomerization) caption Fig 1. Amido-Imidol Tautomerism driving ligand versatility.

Part 3: Spectroscopic Characterization[1][3]

The structural validation of HMBH relies on identifying the specific electronic perturbations caused by the 5-methyl group.

Infrared Spectroscopy (FT-IR)

The spectrum is dominated by the interplay between the amide moiety and the phenolic hydroxyl.

Functional GroupWavenumber (

)
Structural Insight

/

3200 – 3450Broad band indicating intermolecular H-bonding.

(Amide I)
1640 – 1660Lower than typical esters (1735) due to resonance with the lone pair on Nitrogen.

AbsentAbsence confirms the purity (no unreacted hydrazone impurities).

~1000Characteristic hydrazide backbone stretch.

Expert Insight: Watch for the red shift in the phenolic


. In HMBH, the 2-OH group forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This locks the molecule into a planar conformation, which is critical for its biological "docking" ability.
Nuclear Magnetic Resonance (NMR)

The


 NMR spectrum in DMSO-

provides definitive proof of the substitution pattern.
  • Methyl Group: A sharp singlet at

    
     2.15 – 2.25 ppm . This upfield shift (compared to methoxy) confirms the alkyl nature.
    
  • Hydrazide Protons:

    • 
       (terminal): Broad singlet at 
      
      
      
      4.0 – 5.0 ppm
      (exchangeable with
      
      
      ).
    • 
       (amide): Singlet at 
      
      
      
      9.5 – 10.0 ppm
      .
  • Phenolic Proton: A downfield singlet at

    
     11.0 – 12.0 ppm . The extreme deshielding is a signature of the intramolecular H-bond mentioned in the IR section.
    
  • Aromatic Region: The 5-methyl substitution simplifies the splitting pattern. You will observe a doublet (H3), a doublet of doublets (H4), and a doublet (H6) with meta-coupling.

Part 4: Crystallographic & Morphological Analysis

Crystal Packing

X-ray diffraction (XRD) studies of salicylhydrazide derivatives typically reveal a Monoclinic crystal system. The lattice is stabilized by a network of:

  • Intramolecular H-bonds:

    
     (Planarity enforcer).
    
  • Intermolecular H-bonds:

    
     (Chain builder).
    
  • 
     Stacking:  The 5-methyl group adds bulk, slightly increasing the inter-planar distance compared to the non-methylated parent, which can enhance solubility in organic solvents.
    
Analytical Workflow

To ensure the integrity of the HMBH synthesized for drug development, the following validation workflow is mandatory:

Workflow Start Crude Product (Post-Reflux) TLC TLC Screening (Mobile Phase: CHCl3:MeOH 9:1) Start->TLC Check for starting ester MP Melting Point Check (Target: ~145-148°C) TLC->MP Single spot observed Spec Spectroscopic Validation (IR/NMR) MP->Spec Sharp range (<2°C) Final Pure HMBH Ligand Spec->Final Structure Confirmed caption Fig 2. Self-validating analytical workflow for HMBH.

Part 5: Functional Applications in Drug Design

The primary utility of 2-Hydroxy-5-methylbenzohydrazide lies in its reactivity with aldehydes to form Schiff Bases (Hydrazones) .

Pharmacophore Generation

The condensation of HMBH with aromatic aldehydes yields


-acylhydrazones. These derivatives possess a tridentate ONO  donor set (Phenolic Oxygen, Azomethine Nitrogen, Amide Oxygen).
  • Mechanism: The nucleophilic attack of the terminal

    
     on the aldehyde carbonyl, followed by dehydration.
    
  • Biological Relevance: The resulting hydrazones inhibit enzymes by chelating metal cofactors (e.g., Zinc in metalloproteases). The 5-methyl group on the HMBH ring specifically enhances membrane permeability, improving bioavailability compared to the unsubstituted analog.

Metal Complexation

HMBH derivatives coordinate with transition metals (Cu(II), Ni(II), Co(II)) in a 1:1 or 1:2 ratio.

  • Geometry: Typically Octahedral or Square Planar.

  • Activity: The metal complexes often show 10-20x higher antimicrobial activity than the free ligand due to the Overtone Concept of cell permeability (chelation reduces the polarity of the metal ion).

References

  • Synthesis & Microwave Methods

    • Suzana, et al. "Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli."[3] Pharmacy Education, 2023.

  • Crystallographic Analogues

    • Moreno-Fuquen, R., et al. "Crystal structure of N-(2-hydroxy-5-methylphenyl)benzamide."[4] Acta Crystallographica Section E, 2015.[4]

  • Tautomerism & Coordination

    • WuXi Biology. "How about Tautomers? 2-Hydroxypyridine vs 2-Pyridone." WuXi AppTec, 2024.

  • Biological Activity of Hydrazides

    • Kadhim, A. J., & Shaalan, N. "Synthesis, Characterization, Biological, and Antioxidant Activity of New Metal Ion Complexes with Schiff Base Derived from 2-Hydroxybenzohydrazide."[5] Indonesian Journal of Chemistry, 2024.[5]

  • General Benzohydrazide Synthesis

    • BenchChem.[1] "N'-Benzoyl-2-methylbenzohydrazide: A Technical Guide to its Synthesis." BenchChem Protocols, 2025.[1]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-5-methylbenzohydrazide

This guide provides a comprehensive overview of the synthetic pathways for producing 2-Hydroxy-5-methylbenzohydrazide, a molecule of interest for researchers in medicinal chemistry and drug development. We will delve int...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic pathways for producing 2-Hydroxy-5-methylbenzohydrazide, a molecule of interest for researchers in medicinal chemistry and drug development. We will delve into the selection of starting materials, detailed reaction protocols, and the critical considerations for ensuring a successful and efficient synthesis.

Introduction

2-Hydroxy-5-methylbenzohydrazide is a versatile scaffold in the synthesis of various biologically active compounds. Its structure, featuring a hydroxyl group, a methyl group, and a hydrazide moiety on a benzene ring, offers multiple points for chemical modification, making it a valuable building block for creating libraries of novel therapeutic agents. The hydrazide functional group, in particular, is a key pharmacophore in many established drugs. This guide will focus on the most practical and efficient methods for its laboratory-scale synthesis.

Core Synthetic Strategy: A Two-Step Approach

The most common and reliable synthesis of 2-Hydroxy-5-methylbenzohydrazide proceeds through a two-step reaction sequence starting from the commercially available and relatively inexpensive p-cresol. This strategy involves:

  • Carboxylation of p-cresol to produce 2-hydroxy-5-methylbenzoic acid via the Kolbe-Schmitt reaction.

  • Esterification of the resulting carboxylic acid to form methyl 2-hydroxy-5-methylbenzoate.

  • Hydrazinolysis of the methyl ester with hydrazine hydrate to yield the final product.

This pathway is favored due to the high yields and the relative ease of purification of the intermediates and the final product.

Visualizing the Synthetic Workflow

SynthesisWorkflow p_cresol p-Cresol acid_intermediate 2-Hydroxy-5-methylbenzoic acid p_cresol->acid_intermediate Kolbe-Schmitt Reaction kh KOH co2_pressure CO2, Pressure, Heat ester_intermediate Methyl 2-hydroxy-5-methylbenzoate acid_intermediate->ester_intermediate Esterification methanol Methanol (CH3OH) h2so4 H2SO4 (cat.) final_product 2-Hydroxy-5-methylbenzohydrazide ester_intermediate->final_product Hydrazinolysis hydrazine Hydrazine Hydrate (N2H4·H2O)

Caption: Synthetic workflow for 2-Hydroxy-5-methylbenzohydrazide.

Part 1: Synthesis of the Key Intermediate: 2-Hydroxy-5-methylbenzoic Acid

The synthesis of the carboxylic acid precursor is a critical first step. The Kolbe-Schmitt reaction provides a high-yield method for this transformation.[1]

Experimental Protocol: Kolbe-Schmitt Reaction
  • Formation of the Potassium Cresoxide: In a suitable reaction vessel, dissolve p-cresol in a minimal amount of a high-boiling point inert solvent. Carefully add a stoichiometric amount of potassium hydroxide (KOH) pellets while stirring. The reaction is exothermic and will produce water, which should be removed by azeotropic distillation.

  • Carboxylation: Transfer the dry, powdered potassium p-cresoxide to a pressure reactor. Seal the reactor and introduce carbon dioxide (CO2) to a pressure of approximately 10 atm.[1]

  • Reaction Conditions: Heat the reactor to 175 °C and maintain this temperature for 24 hours with continuous stirring.[1]

  • Work-up and Isolation: After cooling the reactor, the solid product is dissolved in water. The solution is then acidified with a strong mineral acid (e.g., HCl) to a pH of 1-2. The precipitated 2-hydroxy-5-methylbenzoic acid is collected by filtration, washed with cold water, and dried.

Rationale: The Kolbe-Schmitt reaction is a classic method for the ortho-carboxylation of phenols. The use of the potassium salt of the phenoxide is crucial as it directs the carboxylation to the ortho position with higher selectivity than the sodium salt.

Part 2: Esterification to Methyl 2-hydroxy-5-methylbenzoate

The carboxylic acid is then converted to its methyl ester to facilitate the subsequent reaction with hydrazine.

Experimental Protocol: Fischer Esterification
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-hydroxy-5-methylbenzoic acid, a large excess of methanol (acting as both solvent and reagent), and a catalytic amount of concentrated sulfuric acid.[2][3]

  • Reaction Conditions: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude methyl 2-hydroxy-5-methylbenzoate. Further purification can be achieved by recrystallization or column chromatography.

Rationale: The Fischer esterification is an equilibrium-driven process. Using a large excess of methanol shifts the equilibrium towards the product side, maximizing the yield of the desired ester. The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[3]

Part 3: The Core Reaction: Hydrazinolysis to 2-Hydroxy-5-methylbenzohydrazide

This final step involves the conversion of the methyl ester to the desired hydrazide.

Experimental Protocol: Hydrazinolysis
  • Reaction Setup: In a round-bottom flask, dissolve methyl 2-hydroxy-5-methylbenzoate in a suitable solvent such as ethanol or isopropanol. Add an excess of hydrazine hydrate (typically 2-3 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by TLC. An alternative, more rapid method involves microwave irradiation at 160W for 2-8 minutes, which aligns with green chemistry principles by reducing reaction time and energy consumption.[4]

  • Work-up and Isolation: Upon completion, cool the reaction mixture. The product, 2-Hydroxy-5-methylbenzohydrazide, often precipitates out of the solution upon cooling. The solid can be collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be recrystallized from a suitable solvent system.

Rationale: Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. The reaction proceeds via a nucleophilic acyl substitution mechanism, leading to the formation of the stable hydrazide and the elimination of methanol. The use of excess hydrazine hydrate ensures the complete conversion of the ester.

Summary of Starting Materials and Reagents

Compound Formula Molecular Weight ( g/mol ) Role CAS Number
p-CresolC7H8O108.14Initial Starting Material106-44-5
Potassium HydroxideKOH56.11Reagent1310-58-3
Carbon DioxideCO244.01Reagent124-38-9
2-Hydroxy-5-methylbenzoic acidC8H8O3152.15Intermediate89-56-5[5]
MethanolCH3OH32.04Reagent/Solvent67-56-1
Sulfuric AcidH2SO498.08Catalyst7664-93-9
Methyl 2-hydroxy-5-methylbenzoateC9H10O3166.17Intermediate22717-57-3[6]
Hydrazine HydrateN2H4·H2O50.06Reagent7803-57-8
2-Hydroxy-5-methylbenzohydrazideC8H10N2O2166.18Final Product28397-43-5[7]

Safety Considerations

  • p-Cresol: Toxic and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Potassium Hydroxide: Corrosive. Causes severe skin and eye burns. Handle with care and appropriate PPE.

  • Concentrated Sulfuric Acid: Extremely corrosive. Causes severe burns. Handle with extreme caution in a fume hood.

  • Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

Conclusion

The synthesis of 2-Hydroxy-5-methylbenzohydrazide is a well-established process that can be reliably performed in a laboratory setting. By carefully selecting the starting materials and controlling the reaction conditions, researchers can obtain this valuable building block in high yield and purity. The methodologies outlined in this guide provide a solid foundation for the synthesis of this and related compounds for further investigation in drug discovery and development programs.

References

  • Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education. Available at: [Link]

  • 2-Hydroxy-N′-methylbenzohydrazide. PMC - PubMed Central - NIH. Available at: [Link]

  • Preparation method of 2-hydroxy-5-aminobenzoic acid. Google Patents.
  • Synthesis of 2-Hydroxybenzohydrazide. ResearchGate. Available at: [Link]

  • Elaboration of a method for synthesis for methyl p-hidroxylbenzoate, a food preservative P-Hydroxybenzoic acid and its ester. CABI Digital Library. Available at: [Link]

  • Esterification of hydroxybenzoic acids. Google Patents.
  • Synthesis of 2-propoxy-5-methylbenzoic acid. Journal of Research of the National Bureau of Standards. Available at: [Link]

  • 2-Hydroxy-5-methylbenzohydrazide. PubChem. Available at: [Link]

  • methyl 5-hydroxy-2-methylbenzoate. ChemSynthesis. Available at: [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. NIH. Available at: [Link]

  • Preparation method of 5-formyl-2-methoxy methyl benzoate. Google Patents.
  • Methyl 2-hydroxy-5-methoxybenzoate. PubChem - NIH. Available at: [Link]

  • Methyl 5-hydroxy-2-methylbenzoate. PubChem - NIH. Available at: [Link]

  • Benzoic acid, 2-hydroxy-5-methyl-, methyl ester. the NIST WebBook. Available at: [Link]

  • Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic. Google Patents.
  • esterification of benzoic acid to methyl benzoate. University of California, Irvine. Available at: [Link]

  • Inert Reassessments: 2-(2'-Hydroxy-5'-methyphenyl)benzotriazole and Octyl Epoxytallate. EPA. Available at: [Link]

  • Methyl benzoate;methyl 2-hydroxybenzoate. PubChem. Available at: [Link]

Sources

Foundational

Solubility of 2-Hydroxy-5-methylbenzohydrazide: Measurement Protocols and Thermodynamic Modeling

Abstract This technical guide provides a comprehensive framework for determining and modeling the solubility of 2-Hydroxy-5-methylbenzohydrazide (also known as 5-methylsalicylhydrazide). As a critical intermediate in the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for determining and modeling the solubility of 2-Hydroxy-5-methylbenzohydrazide (also known as 5-methylsalicylhydrazide). As a critical intermediate in the synthesis of Schiff base ligands and antimicrobial agents, understanding its solid-liquid equilibrium (SLE) is essential for optimizing purification (recrystallization) and reaction conditions. This guide details the structural impact on solubility, outlines a rigorous gravimetric measurement protocol, and demonstrates thermodynamic modeling using the Apelblat and van't Hoff equations, utilizing data from structural analogs to illustrate predictive trends.

Structural Analysis and Physicochemical Context[1][2][3][4]

Molecular Architecture

The solubility profile of 2-Hydroxy-5-methylbenzohydrazide (


) is governed by three distinct structural features:
  • Benzohydrazide Core: Provides both hydrogen bond donors (

    
    , 
    
    
    
    ) and acceptors (
    
    
    ), facilitating solubility in polar protic solvents (e.g., Ethanol, Methanol).
  • Ortho-Hydroxy Group: The 2-hydroxy substituent forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This "locking" effect reduces the molecule's ability to interact with solvent molecules, typically lowering solubility compared to the meta- or para- isomers.

  • 5-Methyl Substituent: This hydrophobic moiety increases the lipophilicity (

    
    ) of the molecule. While it slightly decreases aqueous solubility, it enhances solubility in non-polar or moderately polar organic solvents (e.g., Toluene, Ethyl Acetate) compared to the non-methylated parent compound, 2-hydroxybenzohydrazide.
    
Predicted Solubility Profile

Based on structural analogs (specifically 2-hydroxybenzohydrazide), the expected solubility order at 298.15 K is:



Experimental Protocol: Gravimetric Determination

To generate high-accuracy solubility data, the isothermal saturation method (shake-flask technique) followed by gravimetric analysis is the gold standard.[1][2]

Reagents and Apparatus
  • Solute: 2-Hydroxy-5-methylbenzohydrazide (Recrystallized, purity > 99%).

  • Solvents: HPLC grade (Water, Methanol, Ethanol, 1-Propanol, Ethyl Acetate).

  • Apparatus:

    • Double-walled glass vessels (jacketed) connected to a thermostatic water bath (

      
       K).
      
    • Magnetic stirrers.[1][2]

    • 0.45

      
       PTFE syringe filters.
      
    • Analytical balance (precision

      
       g).
      
Step-by-Step Workflow

The following diagram illustrates the self-validating experimental workflow:

SolubilityProtocol Start Start: Excess Solute Addition Equilibration Equilibration (Constant T, Stirring 24-48h) Start->Equilibration Settling Phase Separation (Stop Stirring, Settle 2h) Equilibration->Settling Sampling Sampling Supernatant (Pre-heated Syringe + Filter) Settling->Sampling Weighing1 Weigh Wet Sample (m1) Sampling->Weighing1 Evaporation Evaporation to Dryness (Vacuum Oven) Weighing1->Evaporation Weighing2 Weigh Dry Residue (m2) Evaporation->Weighing2 Calculation Calculate Mole Fraction (x) Weighing2->Calculation Validation Check Reproducibility (Relative Deviation < 3%) Calculation->Validation Validation->Start Fail End Report Data Validation->End Pass

Figure 1: Workflow for the isothermal saturation gravimetric method.

Calculation

The mole fraction solubility (


) is calculated as:


Where:
  • 
    : Mass of solute (residue).[3]
    
  • 
    : Mass of solvent (
    
    
    
    ).[3]
  • 
    : Molar masses of solute and solvent.[3]
    

Thermodynamic Modeling and Analysis

Experimental data must be correlated using thermodynamic models to allow for interpolation and calculation of dissolution enthalpy/entropy.

The Modified Apelblat Equation

This semi-empirical model is highly effective for correlating solubility (


) with temperature (

):

  • A, B, C: Empirical parameters determined via non-linear regression.

  • Interpretation:

    
     is related to the enthalpy of solution. A positive deviation implies endothermic dissolution.
    
The van't Hoff Equation

For a narrower temperature range, the simplified van't Hoff equation is used to extract thermodynamic properties:



  • Slope (

    
    ):  Determines if the process is endothermic (negative slope in 
    
    
    
    vs
    
    
    plot
    
    
    ).
  • Intercept (

    
    ):  Indicates the entropy change.
    
Thermodynamic Logic Flow

ThermoLogic cluster_analysis Interpretation Data Experimental Data (x vs T) Model Model Fitting (Apelblat / van't Hoff) Data->Model Params Extract Parameters (A, B, C or Enthalpy) Model->Params Thermo Calculate Functions (Gibbs Energy, Entropy) Params->Thermo Endo Endothermic? (Delta H > 0) Thermo->Endo Spont Spontaneous? (Delta G < 0) Thermo->Spont

Figure 2: Logic flow for extracting thermodynamic parameters from solubility data.

Representative Data and Analysis (Case Study)

While specific data for the 5-methyl derivative is sparse in open literature, data for the structural analog 2-Hydroxybenzohydrazide serves as an excellent reference point for expected behavior.

Comparative Solubility Trends

The following table summarizes the behavior of the analog, which can be extrapolated to 2-Hydroxy-5-methylbenzohydrazide.

SolventPolarity (Dielectric Constant)Solubility Trend (Analog)Predicted Effect of 5-Methyl Group
DMSO High (46.7)Very HighSlight Increase (Hydrophobic interaction)
Methanol High (32.7)HighModerate
Ethanol Moderate (24.5)ModerateModerate
Ethyl Acetate Low-Moderate (6.0)LowSignificant Increase (Lipophilicity)
Water High (80.1)Very LowDecrease (Hydrophobic effect)
Thermodynamic Parameters (Analog)

For 2-Hydroxybenzohydrazide in Ethanol:

  • 
    : 
    
    
    
    (Endothermic)
  • 
    : 
    
    
    
    (Entropy driven)
  • 
    :  Negative values (Spontaneous)
    

Implication for 2-Hydroxy-5-methylbenzohydrazide: The dissolution process will remain endothermic (


). The entropy term (

) will likely be the driving force for dissolution, as the crystal lattice breaks down. The 5-methyl group adds bulk, potentially increasing the enthalpy of fusion, meaning higher temperatures will be even more critical for achieving high solubility in recrystallization processes.

References

  • Noubigh, A., & Oumaima, Y. (2024). Measurement, Solvent Effect, and Thermodynamic Modeling of the Solubility of Benzohydrazide and 2-Hydroxybenzohydrazide in Six Pure Solvents. Journal of Chemical & Engineering Data, 69(9). [Link]

  • PubChem. (2025). 2-Hydroxy-5-methylbenzohydrazide (CID 584766). National Center for Biotechnology Information. [Link]

  • Shaikh, F., et al. (2021).[4] Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents. Biointerface Research in Applied Chemistry. [Link]

Sources

Exploratory

The Versatile Chemistry of 2-Hydroxy-5-methylbenzohydrazide: A Technical Guide to its Applications

Introduction: Unveiling a Multifaceted Building Block In the landscape of modern chemistry, the strategic design and synthesis of functionalized molecules are paramount to innovation in fields ranging from medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Multifaceted Building Block

In the landscape of modern chemistry, the strategic design and synthesis of functionalized molecules are paramount to innovation in fields ranging from medicinal chemistry to materials science. Among the myriad of organic scaffolds, 2-Hydroxy-5-methylbenzohydrazide emerges as a molecule of significant interest. Its unique structural amalgamation of a hydrazide moiety, a phenolic hydroxyl group, and a methyl-substituted benzene ring bestows upon it a versatile reactivity profile. This guide provides an in-depth technical exploration of the synthesis, properties, and burgeoning applications of 2-Hydroxy-5-methylbenzohydrazide, offering researchers, scientists, and drug development professionals a comprehensive resource to harness its potential.

This document will navigate through its pivotal role in coordination chemistry as a versatile ligand, its utility in analytical sciences for ion detection, its promise as a scaffold for bioactive molecules in medicinal chemistry, and its function as a precursor in the synthesis of diverse heterocyclic systems. Through detailed protocols, mechanistic insights, and a survey of its documented applications, we aim to illuminate the scientific and practical value of this compelling chemical entity.

Core Properties and Synthesis

2-Hydroxy-5-methylbenzohydrazide (C₈H₁₀N₂O₂) is a crystalline solid with a molecular weight of 166.18 g/mol .[1] Its structure, featuring a salicylhydrazide backbone with a methyl group at the 5-position of the phenyl ring, is key to its chemical behavior. The phenolic hydroxyl group and the hydrazide moiety are excellent coordinating sites for metal ions, while the overall structure allows for the formation of an intramolecular hydrogen bond between the phenolic proton and the carbonyl oxygen.

Synthesis of 2-Hydroxy-5-methylbenzohydrazide: A Step-by-Step Protocol

The synthesis of 2-Hydroxy-5-methylbenzohydrazide is typically achieved through a two-step process starting from 2-hydroxy-5-methylbenzoic acid.

Step 1: Esterification of 2-Hydroxy-5-methylbenzoic acid

The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester, methyl 2-hydroxy-5-methylbenzoate. This is a standard Fischer esterification reaction.

  • Materials: 2-hydroxy-5-methylbenzoic acid, methanol, concentrated sulfuric acid.

  • Procedure:

    • In a round-bottom flask, dissolve 2-hydroxy-5-methylbenzoic acid in an excess of methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain methyl 2-hydroxy-5-methylbenzoate.

Step 2: Hydrazinolysis of Methyl 2-hydroxy-5-methylbenzoate

The methyl ester is then converted to the desired hydrazide by reaction with hydrazine hydrate.[2][3]

  • Materials: Methyl 2-hydroxy-5-methylbenzoate, hydrazine hydrate, ethanol.

  • Procedure:

    • Dissolve methyl 2-hydroxy-5-methylbenzoate in ethanol in a round-bottom flask.

    • Add an excess of hydrazine hydrate to the solution.

    • Reflux the mixture for several hours. The progress of the reaction can be monitored by TLC.

    • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 2-Hydroxy-5-methylbenzohydrazide. Microwave-assisted synthesis can significantly reduce the reaction time for this step.[2]

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis A 2-Hydroxy-5-methylbenzoic acid B Methyl 2-hydroxy-5-methylbenzoate A->B  CH3OH, H2SO4 (cat.), Reflux   C 2-Hydroxy-5-methylbenzohydrazide B->C  N2H4·H2O, Ethanol, Reflux  

Caption: Synthetic workflow for 2-Hydroxy-5-methylbenzohydrazide.

Applications in Coordination Chemistry: A Ligand of Choice

The presence of multiple donor atoms (O, N, O) in a flexible chain makes 2-Hydroxy-5-methylbenzohydrazide and its derivatives excellent ligands for a wide range of metal ions. The resulting metal complexes exhibit diverse coordination geometries and interesting physicochemical properties, leading to applications in catalysis and materials science.

Formation of Schiff Base Ligands and their Metal Complexes

2-Hydroxy-5-methylbenzohydrazide readily undergoes condensation reactions with various aldehydes and ketones to form Schiff base ligands. These ligands offer an extended and more versatile coordination sphere.

Caption: General reaction for Schiff base formation.

These Schiff base ligands then react with metal salts (e.g., chlorides, acetates, nitrates) of transition metals such as Cu(II), Ni(II), Co(II), and Zn(II) to form stable metal complexes. The ligand can coordinate to the metal center in a bidentate or tridentate fashion, often involving the phenolic oxygen, the azomethine nitrogen, and the enolic oxygen of the hydrazide moiety.

Catalytic Applications: Oxidation of Alcohols

Copper complexes derived from Schiff bases of hydrazides have shown significant promise as catalysts in the oxidation of alcohols. For instance, Cu(II) complexes can catalyze the aerobic oxidation of benzyl alcohol to benzaldehyde with high selectivity and efficiency.[4][5][6][7][8]

Illustrative Catalytic Oxidation Workflow

  • Catalyst Preparation: Synthesize the Cu(II) complex of a Schiff base derived from 2-Hydroxy-5-methylbenzohydrazide.

  • Reaction Setup: In a reaction vessel, dissolve the alcohol substrate (e.g., benzyl alcohol) in a suitable solvent.

  • Catalyst Addition: Add a catalytic amount of the Cu(II) complex.

  • Oxidation: Introduce an oxidant (e.g., H₂O₂, tert-butyl hydroperoxide, or molecular oxygen) and heat the reaction mixture.

  • Monitoring and Work-up: Monitor the reaction by TLC or GC. After completion, the product can be isolated by extraction and purified by chromatography.

Catalytic_Oxidation A Alcohol Substrate D Aldehyde/Ketone Product A->D  Heat, Solvent   B Cu(II) Schiff Base Complex (Catalyst) B->D C Oxidant (e.g., O2, H2O2) C->D

Caption: Catalytic oxidation of alcohols using a Cu(II) complex.

Table 1: Representative Catalytic Performance of Copper Complexes in Alcohol Oxidation

CatalystSubstrateOxidantConversion (%)Selectivity (%)Reference
Nanosized ahpvCu complexBenzyl alcoholH₂O₂94100 (to Benzaldehyde)[8]
Sulfonated Schiff base Cu(II) complex1-PhenylethanolTBHPQuantitativeHigh[7]

Analytical Chemistry Applications: Sensing and Detection

The ability of 2-Hydroxy-5-methylbenzohydrazide and its derivatives to form colored complexes with specific metal ions makes them valuable reagents in analytical chemistry, particularly for spectrophotometric analysis.

Spectrophotometric Determination of Metal Ions

Schiff bases derived from hydrazides are effective chromogenic reagents for the determination of various metal ions, including Cu(II).[9][10][11][12] The formation of a stable, colored metal-ligand complex allows for the quantitative determination of the metal ion concentration by measuring the absorbance at a specific wavelength.

General Protocol for Spectrophotometric Determination of Cu(II)

  • Reagent Preparation: Prepare a standard solution of the Schiff base ligand derived from 2-Hydroxy-5-methylbenzohydrazide in a suitable solvent (e.g., ethanol).

  • Calibration Curve: Prepare a series of standard solutions of Cu(II) of known concentrations. To each standard, add the ligand solution and a buffer to maintain the optimal pH for complex formation.

  • Complex Formation: Allow the solutions to stand for a sufficient time for the color of the complex to develop fully.

  • Absorbance Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

  • Data Analysis: Plot a calibration curve of absorbance versus Cu(II) concentration.

  • Sample Analysis: Treat the unknown sample containing Cu(II) in the same manner as the standards and measure its absorbance. Determine the concentration of Cu(II) in the sample from the calibration curve.

Spectrophotometry_Workflow cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis A Prepare Schiff Base Solution C Mix and Allow Complex Formation A->C B Prepare Cu(II) Standards B->C D Measure Absorbance at λmax C->D E Plot Calibration Curve D->E F Determine Unknown Concentration E->F

Caption: Workflow for spectrophotometric metal ion determination.

Medicinal Chemistry: A Scaffold for Bioactive Compounds

Hydrazide-hydrazone derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. 2-Hydroxy-5-methylbenzohydrazide serves as a valuable starting material for the synthesis of such potentially therapeutic agents.

Antimicrobial and Antifungal Activity

Derivatives of 2-Hydroxy-5-methylbenzohydrazide, particularly their Schiff bases and metal complexes, have been shown to exhibit significant activity against various strains of bacteria and fungi. The chelation of the ligand to a metal ion can enhance its biological activity.

Anticancer Potential

Several studies have explored the anticancer activity of hydrazone derivatives. These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The specific substitution pattern on the aromatic rings plays a crucial role in determining the cytotoxic potency.[13][14]

Table 2: Selected In Vitro Anticancer Activity of Hydrazone and Related Derivatives

Compound TypeCell LineIC₅₀ (µM)Reference
Pyrimidine-benzotriazole derivativeSiHa0.009[15]
4-Methylbenzamide derivativeK562 (leukemia)2.27[13]
4-Methylbenzamide derivativeHL-60 (leukemia)1.42[13]
Cardol isomerSW620 (colon cancer)4.51[16]
Aminobenzylnaphthol derivativeHeLa (cervical cancer)4.63 - 5.54[14]

Organic Synthesis: A Precursor to Heterocyclic Systems

Beyond its use in forming Schiff bases, 2-Hydroxy-5-methylbenzohydrazide can be employed as a key intermediate in the synthesis of various heterocyclic compounds, such as 1,3,4-oxadiazoles.

Synthesis of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are an important class of five-membered heterocyclic compounds with a wide range of biological activities. One common synthetic route involves the cyclodehydration of N,N'-diacylhydrazines. 2-Hydroxy-5-methylbenzohydrazide can be acylated and then cyclized to form the corresponding 1,3,4-oxadiazole derivative.

General Synthetic Route to 1,3,4-Oxadiazoles

  • Acylation: 2-Hydroxy-5-methylbenzohydrazide is reacted with an acylating agent (e.g., an acid chloride or anhydride) to form an N,N'-diacylhydrazine.

  • Cyclodehydration: The diacylhydrazine is then treated with a dehydrating agent, such as phosphorus oxychloride, sulfuric acid, or triphenylphosphine/trichloroisocyanuric acid, to effect cyclization to the 1,3,4-oxadiazole ring.[17][18][19][20][21]

Oxadiazole_Synthesis A 2-Hydroxy-5-methylbenzohydrazide B N,N'-Diacylhydrazine A->B  Acylating Agent   C 1,3,4-Oxadiazole Derivative B->C  Dehydrating Agent (e.g., POCl3)  

Caption: Synthesis of 1,3,4-oxadiazoles from a hydrazide precursor.

Conclusion and Future Outlook

2-Hydroxy-5-methylbenzohydrazide has proven to be a remarkably versatile and valuable molecule in various domains of chemistry. Its straightforward synthesis and rich reactivity make it an attractive starting material for a wide array of applications. In coordination chemistry, its ability to form stable and catalytically active metal complexes opens avenues for the development of novel catalysts for organic transformations. As an analytical reagent, its derivatives offer simple and sensitive methods for the detection of metal ions. The significant biological activities exhibited by its derivatives underscore its potential as a scaffold in drug discovery, particularly in the development of new antimicrobial and anticancer agents. Furthermore, its utility as a building block for the synthesis of diverse heterocyclic compounds highlights its importance in synthetic organic chemistry.

Future research in this area could focus on the development of novel metal complexes with enhanced catalytic activities and the exploration of their applications in asymmetric synthesis. The design and synthesis of new derivatives with improved and more selective biological activities, guided by computational studies, will undoubtedly continue to be a fruitful area of investigation. The full potential of 2-Hydroxy-5-methylbenzohydrazide is yet to be completely unlocked, and it remains a promising platform for future chemical innovation.

References

  • PrepChem.com. Synthesis of 2-(2'-hydroxy-5'-methylphenyl)benzotriazole. Available from: [Link]

  • MDPI. 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. Available from: [Link]

  • MDPI. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Available from: [Link]

  • Journal of the American Chemical Society. Synthesis of 2-propoxy-5-methylbenzoic acid. Available from: [Link]

  • Google Patents. Method for preparing 2-(2-hydroxyphenyl)-2h-benzotriazole.
  • PrepChem.com. Synthesis of 2-methyl-5-phenyl-1,3,4-oxadiazole. Available from: [Link]

  • ResearchGate. Structure of 2-nitro-2'-hydroxy-5'-methylazobenzene: Theoretical and spectroscopic study. Available from: [Link]

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  • Google Patents. 5-Methyl-1,3,4-oxadiazole-2(3H)-ones and preparing method thereof.
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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Schiff Bases from 2-Hydroxy-5-methylbenzohydrazide

Foreword for the Modern Researcher In the landscape of contemporary medicinal chemistry and materials science, the elegant simplicity of Schiff base synthesis belies the profound functional complexity of the resulting mo...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Researcher

In the landscape of contemporary medicinal chemistry and materials science, the elegant simplicity of Schiff base synthesis belies the profound functional complexity of the resulting molecules. These compounds, characterized by their azomethine (-C=N-) linkage, serve as privileged scaffolds in drug design, versatile ligands in coordination chemistry, and responsive components in advanced materials. This guide is crafted for the discerning researcher, scientist, and drug development professional, moving beyond mere procedural recitation to offer a deep, mechanistic understanding and practical wisdom for the synthesis of Schiff bases derived from 2-Hydroxy-5-methylbenzohydrazide. Herein, we dissect the causality behind experimental choices, ensuring that each protocol is not just a set of instructions, but a self-validating system for achieving high-purity, well-characterized compounds.

The Strategic Importance of 2-Hydroxy-5-methylbenzohydrazide Schiff Bases

The 2-Hydroxy-5-methylbenzohydrazide moiety is a particularly valuable precursor for several strategic reasons:

  • Inherent Biological Activity: The hydrazide functional group is a cornerstone of numerous therapeutic agents, including antitubercular and antidepressant drugs.[1]

  • Enhanced Lipophilicity: The methyl group at the 5-position of the phenyl ring increases the lipophilicity of the resulting Schiff base, which can enhance its ability to cross biological membranes.

  • Chelating Potential: The presence of the hydroxyl group ortho to the hydrazide function, combined with the azomethine nitrogen and the carbonyl oxygen upon condensation, creates a potent ONO-donor ligand system. This arrangement is highly effective for chelating with a wide range of metal ions, leading to the formation of stable metal complexes with diverse applications.[2]

  • Tautomeric Versatility: These hydrazone Schiff bases can exist in keto-enol tautomeric forms, a property that is crucial for their biological activity and coordination chemistry.[3] The equilibrium between these forms can be influenced by the solvent and the nature of the substituents.

The resulting Schiff bases and their metal complexes have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and antioxidant properties.[2][4]

The Chemistry of Formation: An Acid-Catalyzed Nucleophilic Addition-Elimination

The synthesis of a Schiff base from 2-Hydroxy-5-methylbenzohydrazide and an aldehyde or ketone is a classic example of a nucleophilic addition-elimination reaction. The reaction is typically catalyzed by a few drops of acid, which plays a crucial role in activating the carbonyl group of the aldehyde or ketone.[5]

The mechanism proceeds through the following key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen atom of the carbonyl group, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The terminal nitrogen atom of the 2-Hydroxy-5-methylbenzohydrazide, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate known as a carbinolamine.

  • Proton Transfer: A proton is transferred from the hydrazide nitrogen to the oxygen atom of the hydroxyl group in the carbinolamine, converting the hydroxyl group into a good leaving group (water).

  • Dehydration: The lone pair of electrons on the second nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a carbon-nitrogen double bond (the azomethine group) and regenerating the acid catalyst.

Schiff_Base_Mechanism Hydrazide 2-Hydroxy-5-methylbenzohydrazide (Nucleophile) Carbinolamine Carbinolamine Intermediate Hydrazide->Carbinolamine Nucleophilic Attack Aldehyde Aldehyde/Ketone (Electrophile) Activated_Aldehyde Protonated Aldehyde (Enhanced Electrophilicity) Aldehyde->Activated_Aldehyde Protonation H_plus H⁺ (Catalyst) H_plus->Activated_Aldehyde Activated_Aldehyde->Carbinolamine Nucleophilic Attack Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine Proton Transfer Schiff_Base Schiff Base Protonated_Carbinolamine->Schiff_Base Dehydration Water H₂O Protonated_Carbinolamine->Water H_plus_regen H⁺ (Regenerated) Schiff_Base->H_plus_regen

Figure 1: Acid-catalyzed mechanism of Schiff base formation.

Experimental Protocols

The choice of solvent and reaction conditions is critical for achieving high yields and purity. Ethanol is a commonly used solvent as it effectively dissolves the reactants and the resulting Schiff base often precipitates out upon cooling, simplifying purification.[6] While conventional refluxing is a robust method, microwave-assisted synthesis can significantly reduce reaction times and improve yields.[7]

General Protocol for Conventional Synthesis

This protocol provides a reliable method for the synthesis of N'-substituted-2-hydroxy-5-methylbenzohydrazides.

  • Dissolution of Reactants: In a round-bottom flask, dissolve 2-Hydroxy-5-methylbenzohydrazide (1.0 equivalent) in a suitable volume of absolute ethanol (approximately 15-20 mL per gram of hydrazide).

  • Addition of Aldehyde/Ketone: To this solution, add an equimolar amount (1.0 equivalent) of the desired aromatic aldehyde or ketone.

  • Catalysis: Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[8]

  • Reflux: Equip the flask with a condenser and reflux the mixture with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The solid product will often precipitate. If not, the volume of the solvent can be reduced by rotary evaporation.

  • Purification: Collect the precipitate by vacuum filtration, wash it with a small amount of cold ethanol to remove any unreacted starting materials, and then dry it in a desiccator.[6] For higher purity, the product can be recrystallized from hot ethanol.

Representative Syntheses and Yields

The following table summarizes the synthesis of several Schiff bases from 2-Hydroxy-5-methylbenzohydrazide with various aromatic aldehydes, demonstrating the versatility of the protocol.

Aldehyde ReactantProduct NameReaction Time (Reflux)Yield (%)Reference
BenzaldehydeN'-(benzylidene)-2-hydroxy-5-methylbenzohydrazide3 hours~85%Analogous to[3]
4-MethoxybenzaldehydeN'-(4-methoxybenzylidene)-2-hydroxy-5-methylbenzohydrazide3 hours~90%Analogous to[7][8]
4-NitrobenzaldehydeN'-(4-nitrobenzylidene)-2-hydroxy-5-methylbenzohydrazide4 hours~88%Analogous to[9]
4-ChlorobenzaldehydeN'-(4-chlorobenzylidene)-2-hydroxy-5-methylbenzohydrazide3 hours~87%Analogous to[10]
SalicylaldehydeN'-(2-hydroxybenzylidene)-2-hydroxy-5-methylbenzohydrazide2 hours>90%Analogous to[2]

Note: Yields are based on analogous reactions with 2-hydroxybenzohydrazide or 4-methoxybenzohydrazide and may vary depending on the specific reaction conditions.

Structural Characterization: A Self-Validating System

Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff bases. A combination of spectroscopic techniques provides a comprehensive structural analysis.

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants 2-Hydroxy-5-methylbenzohydrazide + Aldehyde Reaction Ethanol, Acetic Acid (cat.) Reflux (2-4h) Reactants->Reaction Filtration Vacuum Filtration Reaction->Filtration Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization FTIR FT-IR Spectroscopy Recrystallization->FTIR NMR NMR Spectroscopy (¹H & ¹³C) Recrystallization->NMR MassSpec Mass Spectrometry Recrystallization->MassSpec Final Pure Schiff Base FTIR->Final NMR->Final MassSpec->Final

Figure 2: General workflow for the synthesis and characterization of Schiff bases.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the key functional groups in the synthesized Schiff bases.

  • Disappearance of Aldehyde C=O: The absence of the characteristic strong C=O stretching vibration of the starting aldehyde (typically around 1700 cm⁻¹) is a primary indicator of a successful reaction.

  • Appearance of C=N (Azomethine) Stretch: A new, sharp absorption band in the region of 1590-1620 cm⁻¹ confirms the formation of the imine bond.[11][12]

  • Amide I Band (C=O Stretch): The carbonyl group of the hydrazide moiety typically shows a strong absorption band around 1640-1660 cm⁻¹ .[7]

  • N-H Stretch: A medium to sharp absorption band in the region of 3200-3300 cm⁻¹ corresponds to the N-H stretching vibration of the amide group.[3]

  • O-H Stretch: A broad absorption band in the region of 3100-3400 cm⁻¹ is indicative of the phenolic O-H group. The broadness is due to hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

  • ¹H NMR:

    • Azomethine Proton (-CH=N-): A characteristic singlet peak is observed in the downfield region, typically between δ 8.3 and 8.9 ppm , which is a definitive signal for the formation of the Schiff base.[3][12]

    • Amide Proton (-NH-): A singlet, often broad, appears further downfield, usually between δ 11.0 and 12.0 ppm .[8]

    • Phenolic Proton (-OH): A singlet, also often broad, is observed in the region of δ 10.0 to 13.0 ppm , and its position can be concentration-dependent.

    • Aromatic Protons: A complex multiplet pattern is typically observed between δ 6.8 and 8.0 ppm .

    • Methyl Protons (-CH₃): A sharp singlet will appear in the upfield region, around δ 2.2-2.4 ppm .

  • ¹³C NMR:

    • Azomethine Carbon (-C=N-): The carbon of the imine group resonates in the range of δ 140-160 ppm .[11][13]

    • Amide Carbonyl Carbon (-C=O): This carbon signal is typically found further downfield, between δ 160 and 165 ppm .[9][11]

    • Aromatic Carbons: These signals appear in the characteristic range of δ 115-160 ppm .

    • Methyl Carbon (-CH₃): The methyl carbon signal will be observed in the upfield region, typically around δ 20-22 ppm .

Applications in Research and Development

The unique structural features of Schiff bases derived from 2-Hydroxy-5-methylbenzohydrazide make them valuable in several areas:

  • Drug Development: These compounds are extensively studied for their potential as antimicrobial, antifungal, anticancer, and anti-inflammatory agents. The imine group is often crucial for their biological activity.[7]

  • Coordination Chemistry: As versatile multidentate ligands, they form stable complexes with a variety of transition metals. These metal complexes are investigated for their catalytic activity, magnetic properties, and as models for biological systems.[2][3]

  • Fluorescent Sensors: The extended conjugation in these molecules can give rise to fluorescence. The chelation of metal ions can modulate this fluorescence, making them potential candidates for selective ion sensors. For instance, a similar 2-hydroxybenzohydrazide-derived Schiff base has been used to create a zinc-ion sensor that can detect pyrophosphate.[14]

Conclusion

The synthesis of Schiff bases from 2-Hydroxy-5-methylbenzohydrazide offers a straightforward yet powerful route to a class of compounds with significant potential in medicinal chemistry and beyond. By understanding the underlying reaction mechanism and employing systematic characterization techniques, researchers can confidently synthesize and validate these valuable molecular scaffolds. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of these versatile molecules in their own research and development endeavors.

References

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  • Özdemir, Ü. H., et al. (2021). Synthesis of N'-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Cholinesterase and Monoamine Oxidase Inhibitory Activities. Letters in Drug Design & Discovery, 18(6), pp. 586-596. Available at: [Link]

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  • Taha, Z. A., et al. (2010). N′-[(E)-2-Hydroxy-5-methoxybenzylidene]-2-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(1), o183. Available at: [Link]

  • Abbina, S. (2014). Any details of Schiff base formation using of 2-hydroxy-5-nitrobenzaldehyde and aromatic amine?. ResearchGate. Available at: [Link]

  • Kim, S., et al. (2018). A binuclear Zn(ii)–Zn(ii) complex from a 2-hydroxybenzohydrazide-derived Schiff base for selective detection of pyrophosphate. Dalton Transactions, 47(3), pp. 718-722. Available at: [Link]

  • Suzana, S., et al. (2017). Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. International Journal of Pharmaceutical and Clinical Research, 9(1), pp. 1-6. Available at: [Link]

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Application

Application Note: Synthesis, Characterization, and Antimicrobial Evaluation of 2-Hydroxy-5-methylbenzohydrazide Metal Complexes

[1][2][3] Executive Summary This application note provides a comprehensive technical guide for the synthesis, structural characterization, and antimicrobial assessment of transition metal complexes derived from 2-Hydroxy...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

This application note provides a comprehensive technical guide for the synthesis, structural characterization, and antimicrobial assessment of transition metal complexes derived from 2-Hydroxy-5-methylbenzohydrazide (HMBH) .

Metal-based pharmacophores are emerging as critical tools in combating Multi-Drug Resistant (MDR) pathogens. While the free ligand (HMBH) exhibits baseline biological activity, its coordination with transition metals (Cu(II), Co(II), Ni(II), Zn(II)) significantly amplifies its lipophilicity and membrane permeability. This guide details the Chelation Theory (Tweedy’s Theory) as the mechanistic driver and provides a validated workflow for determining Minimum Inhibitory Concentrations (MIC) using CLSI M07-A10 standards.

Chemical Basis & Rational Design

The Ligand System

The ligand, 2-Hydroxy-5-methylbenzohydrazide , functions as a bidentate or tridentate chelate depending on the pH and metal ion. It possesses hard donor atoms (Oxygen from the phenolic –OH and carbonyl C=O, Nitrogen from the hydrazine –NH2), making it an ideal candidate for coordinating with borderline/hard transition metals.

Mechanism of Action: Chelation Theory

The enhanced antimicrobial activity of the complex over the free ligand is grounded in Overtone’s concept and Tweedy’s Chelation Theory .

  • Lipophilicity: In the free state, the ligand is polar. Upon chelation, the positive charge of the metal ion is partially shared with the donor atoms, and π-electron delocalization occurs over the chelate ring.

  • Penetration: This reduction in polarity increases the lipophilic character of the central metal atom, favoring its permeation through the lipid layers of the bacterial cell membrane.

  • Target Disruption: Once intracellular, the complex blocks metal-binding sites in enzymes or disturbs the respiration process of the cell.

ChelationMechanism cluster_0 Free State cluster_1 Coordination cluster_2 Biological Effect L Free Ligand (Polar) C Metal Chelate Complex (Charge Delocalization) L->C Reflux M Metal Ion (Pos. Charge) M->C Lip Increased Lipophilicity C->Lip Tweedy's Theory Mem Membrane Penetration Lip->Mem Death Enzyme Inhibition (Cell Death) Mem->Death

Figure 1: Mechanistic pathway of enhanced antimicrobial activity via chelation (Tweedy's Theory).

Experimental Protocols: Synthesis

Materials
  • Precursors: Methyl 5-methylsalicylate, Hydrazine hydrate (99%).

  • Metal Salts: Acetates or Chlorides of Cu(II), Ni(II), Co(II), Zn(II).

  • Solvents: Absolute Ethanol, DMSO (for recrystallization).

Protocol A: Synthesis of Ligand (HMBH)
  • Dissolution: Dissolve 0.01 mol of methyl 5-methylsalicylate in 20 mL of absolute ethanol.

  • Addition: Dropwise add 0.02 mol of hydrazine hydrate with constant stirring.

  • Reflux: Reflux the mixture for 4–6 hours. Monitor progress via TLC (hexane:ethyl acetate 7:3).

  • Precipitation: Cool the solution to room temperature. Pour into ice-cold water if precipitate does not form spontaneously.

  • Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol.

    • Target Yield: >75%[1]

    • Melting Point: ~148–150°C

Protocol B: Synthesis of Metal Complexes
  • Ligand Solution: Dissolve 0.002 mol of HMBH in 25 mL hot ethanol.

  • Metal Solution: Dissolve 0.001 mol of Metal(II) Acetate/Chloride in 15 mL ethanol (maintaining 1:2 M:L ratio).

  • Reaction: Add the metal solution to the ligand solution. Adjust pH to 6.5–7.0 using alcoholic ammonia if necessary to facilitate deprotonation.

  • Reflux: Reflux for 3–5 hours.

  • Isolation: The colored complex will precipitate. Filter hot, wash with hot ethanol (to remove unreacted ligand) and ether.

  • Drying: Dry in a vacuum desiccator over anhydrous CaCl₂.

SynthesisWorkflow start Start: Methyl 5-methylsalicylate hydrazine + Hydrazine Hydrate (Reflux 4-6h) start->hydrazine ligand Ligand (HMBH) Solid hydrazine->ligand split Complexation ligand->split reflux2 Reflux 3-5h (pH 6.5-7.0) split->reflux2 metal + Metal Salt (MX2) (1:2 Ratio in EtOH) metal->split precip Precipitate Complex reflux2->precip wash Wash (Hot EtOH) & Dry precip->wash

Figure 2: Step-by-step synthesis workflow for HMBH ligand and its metal complexes.

Structural Characterization Guidelines

To validate the synthesis before biological testing, the following spectroscopic signatures must be confirmed.

TechniqueParameterExpected Observation (Complex vs. Ligand)Interpretation
FT-IR ν(C=O) Amide IShift to lower frequency (~10–20 cm⁻¹)Coordination via Carbonyl Oxygen
FT-IR ν(C=N) AzomethineShift to lower frequency (~15–20 cm⁻¹)Coordination via Azomethine Nitrogen
FT-IR ν(M–O) / ν(M–N)New bands at 400–600 cm⁻¹Formation of Metal-Ligand bonds
Molar Conductance Λm (Ohm⁻¹ cm² mol⁻¹)< 20 (in DMSO/DMF)Non-electrolyte (Neutral complex)
UV-Vis d-d transitionsBroad bands in visible regionGeometry confirmation (e.g., Octahedral/Tetrahedral)

Critical Check: If Molar Conductance is high (>60), the counter ions (Cl⁻, NO₃⁻) are outside the coordination sphere. If low, they are coordinated or absent (neutral chelate).

Antimicrobial Assay Protocol (MIC Determination)

Standard: CLSI M07-A10 (Methods for Dilution Antimicrobial Susceptibility Tests).[2] Method: Broth Microdilution (Preferred over Agar Diffusion for quantitative accuracy).

Preparation
  • Inoculum: Prepare a suspension of bacteria (e.g., S. aureus, E. coli) in saline to match 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
    
  • Stock Solutions: Dissolve metal complexes in DMSO (1 mg/mL). Ensure final DMSO concentration in assay < 1% to avoid solvent toxicity.

Microplate Setup
  • Dispense: Add 100 µL of MHB to columns 2–12 of a 96-well plate.

  • Serial Dilution: Add 100 µL of compound stock to column 1. Transfer 100 µL from col 1 to col 2, mix, and repeat to col 10. Discard 100 µL from col 10.

    • Result: 2-fold dilution series (e.g., 500 µg/mL to 0.97 µg/mL).

  • Inoculation: Add 100 µL of diluted bacterial suspension to wells 1–11.

    • Column 11: Growth Control (Bacteria + Broth + Solvent).

    • Column 12: Sterility Control (Broth only).

  • Incubation: 37°C for 18–24 hours.

Readout
  • MIC Definition: The lowest concentration showing no visible turbidity.

  • Visualization: Add 20 µL of Resazurin dye (0.01%) and incubate for 2 hours.

    • Blue/Purple: No growth (Inhibition).

    • Pink: Growth (Metabolic activity).

Expected Results & Data Analysis

Based on established literature for salicylhydrazide derivatives, the expected activity profile follows the order: Metal Complex > Free Ligand .

Representative MIC Data (µg/mL):

CompoundS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)
HMBH (Ligand) 64128128
Cu(II)-HMBH 8 16 32
Zn(II)-HMBH 16328
Ni(II)-HMBH 326464
Ciprofloxacin (Std) 0.51.0--

Note: Cu(II) complexes typically show superior antibacterial activity due to high stability constants, while Zn(II) complexes often excel in antifungal applications.

References

  • Synthesis and Characterization: Prashanthi, Y., & Raj, S. (2010).[3] Synthesis and Characterization of Transition Metal Complexes with Schiff Bases. Journal of Scientific Research, 2(1), 114-126.[3] Link

  • Antimicrobial Mechanism: Al-Amiery, A. A., et al. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N'-((2-Hydroxyphenyl)Methylene)Benzohydrazide. MDPI. Link

  • Assay Standard: Clinical and Laboratory Standards Institute (CLSI).[2] (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[2] Link

  • Chelation Theory: Tweedy, B. G. (1964). Plant extracts with metal ions as potential antimicrobial agents.
  • Benzohydrazide Context: Swebocki, T., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution. Protocols.io.[4] Link

Sources

Method

Application Notes and Protocols for Determining the Antibacterial Efficacy of 2-Hydroxy-5-methylbenzohydrazide Compounds

Introduction: The Scientific Imperative for Novel Antibacterial Agent Evaluation The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. This escalating crisis necessitates the ur...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Imperative for Novel Antibacterial Agent Evaluation

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. This escalating crisis necessitates the urgent discovery and development of novel antimicrobial agents. Hydrazide-hydrazone derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, and antitubercular properties.[1][2][3] The core structure of these compounds, featuring an azomethine group (–NH–N=CH–), is pivotal to their biological function.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized protocols to rigorously evaluate the antibacterial efficacy of 2-Hydroxy-5-methylbenzohydrazide and its derivatives.

The strategic inclusion of hydroxyl and methyl groups on the phenyl ring of 2-Hydroxy-5-methylbenzohydrazide can modulate its electronic environment, influencing its reactivity and potential biological activity.[4] This guide is designed to be a self-validating system, grounding its methodologies in the authoritative standards of the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of results. We will detail the essential assays for determining a compound's bacteriostatic and bactericidal capabilities: the Broth Microdilution Assay for establishing the Minimum Inhibitory Concentration (MIC), the Agar Well Diffusion Assay for preliminary screening, and the Time-Kill Kinetic Assay for dynamic assessment of bactericidal activity.

Section 1: Foundational Assays for Antibacterial Efficacy

A tiered approach is recommended for the comprehensive evaluation of a novel compound like 2-Hydroxy-5-methylbenzohydrazide. This begins with determining the minimum concentration required to inhibit bacterial growth (MIC), followed by an assessment of its ability to actively kill bacteria.

Broth Microdilution Assay: Determining the Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is the gold standard for quantifying the in vitro activity of an antimicrobial agent.[5][6] This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]

Scientific Rationale: This assay provides a quantitative measure of the compound's potency. By exposing a standardized bacterial inoculum to a serial dilution of the test compound, we can pinpoint the precise concentration at which bacterial growth is inhibited. This is a critical parameter for early-stage drug development, guiding dose-response studies and providing a benchmark for comparing the efficacy of different derivatives.

Experimental Workflow: Broth Microdilution Assay

Broth_Microdilution_Workflow A Prepare 2-fold serial dilutions of 2-Hydroxy-5-methylbenzohydrazide in a 96-well plate C Inoculate each well with the bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland standard) B->C D Incubate plates at 37°C for 18-24 hours C->D E Visually inspect for turbidity to determine MIC D->E

Caption: Workflow for the Broth Microdilution Assay.

Detailed Protocol:

  • Preparation of Test Compound: Dissolve the 2-Hydroxy-5-methylbenzohydrazide compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution. Ensure the final concentration of the solvent in the assay does not exceed levels that could affect bacterial growth (typically ≤1%).

  • Serial Dilutions: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in a sterile saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[8]

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB and add it to each well of the microtiter plate to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Controls:

    • Positive Control: A well containing only the bacterial inoculum in CAMHB (no compound).

    • Negative Control: A well containing only CAMHB (no bacteria or compound).

    • Solvent Control: A well containing the bacterial inoculum and the highest concentration of the solvent used.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours under aerobic conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[7]

Data Presentation: MIC Values

Bacterial StrainCompoundMIC (µg/mL)
Staphylococcus aureus ATCC 292132-Hydroxy-5-methylbenzohydrazide16
Escherichia coli ATCC 259222-Hydroxy-5-methylbenzohydrazide32
Pseudomonas aeruginosa ATCC 278532-Hydroxy-5-methylbenzohydrazide>64
Enterococcus faecalis ATCC 292122-Hydroxy-5-methylbenzohydrazide8
Agar Well Diffusion Assay: A Preliminary Assessment of Antimicrobial Activity

The agar well diffusion method is a widely used preliminary test to screen for the antimicrobial activity of a compound.[9] It provides a qualitative or semi-quantitative assessment of the compound's ability to inhibit microbial growth.

Scientific Rationale: This method is based on the principle that an antimicrobial agent will diffuse from a well through a solid agar medium, creating a concentration gradient. If the compound is effective, it will inhibit the growth of a lawn of bacteria, resulting in a clear zone of inhibition around the well. The size of this zone is proportional to the antimicrobial potency of the compound and its diffusion characteristics in the agar. This assay is particularly useful for initial screening of multiple compounds or extracts.[9][10]

Experimental Workflow: Agar Well Diffusion Assay

Agar_Well_Diffusion_Workflow A Prepare Mueller-Hinton agar plates B Spread a standardized bacterial lawn A->B C Create wells in the agar B->C D Add test compound solution to the wells C->D E Incubate plates at 37°C for 18-24 hours D->E F Measure the diameter of the zone of inhibition E->F

Caption: Workflow for the Agar Well Diffusion Assay.

Detailed Protocol:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates according to the manufacturer's instructions.

  • Bacterial Lawn: Inoculate the surface of the MHA plates evenly with a standardized bacterial suspension (0.5 McFarland) using a sterile cotton swab.

  • Well Creation: Aseptically create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer or pipette tip.[11]

  • Compound Application: Add a fixed volume (e.g., 50-100 µL) of the 2-Hydroxy-5-methylbenzohydrazide solution (at a known concentration) into each well.[8][11]

  • Controls:

    • Positive Control: A well containing a known antibiotic.

    • Negative Control: A well containing the solvent used to dissolve the test compound.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.[11]

Data Presentation: Zone of Inhibition Diameters

Bacterial StrainCompound (Concentration)Zone of Inhibition (mm)
Staphylococcus aureus2-Hydroxy-5-methylbenzohydrazide (100 µg/mL)18
Escherichia coli2-Hydroxy-5-methylbenzohydrazide (100 µg/mL)12
Pseudomonas aeruginosa2-Hydroxy-5-methylbenzohydrazide (100 µg/mL)0
Staphylococcus aureusGentamicin (10 µg)25

Section 2: Advanced Evaluation: Time-Kill Kinetic Assay

While the MIC provides information on the concentration that inhibits growth, the time-kill kinetic assay offers a dynamic view of the antimicrobial agent's effect over time, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[12]

Scientific Rationale: This assay is crucial for understanding the pharmacodynamics of a potential new drug. By sampling a bacterial culture exposed to the test compound at various time points, we can plot the rate of bacterial killing. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial inoculum.[12][13] This information is vital for predicting the in vivo efficacy of the compound.

Experimental Workflow: Time-Kill Kinetic Assay

Time_Kill_Assay_Workflow A Prepare bacterial culture with test compound (at MIC, 2x MIC, 4x MIC) B Incubate at 37°C with shaking A->B C Collect aliquots at specific time points (0, 2, 4, 8, 24 hours) B->C D Perform serial dilutions and plate on agar C->D E Incubate plates and count colonies (CFU) D->E F Plot log10 CFU/mL vs. time E->F

Caption: Workflow for the Time-Kill Kinetic Assay.

Detailed Protocol:

  • Culture Preparation: Prepare flasks containing CAMHB and the 2-Hydroxy-5-methylbenzohydrazide compound at concentrations corresponding to its MIC, 2x MIC, and 4x MIC.

  • Inoculation: Inoculate each flask with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Controls:

    • Growth Control: A flask containing the bacterial inoculum in CAMHB without the test compound.

  • Incubation and Sampling: Incubate the flasks at 37°C with constant agitation. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[13]

  • Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline and plate onto MHA plates.

  • Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of the test compound and the growth control.

Data Presentation: Time-Kill Curve Data

Time (hours)Growth Control (log₁₀ CFU/mL)2-Hydroxy-5-methylbenzohydrazide (MIC) (log₁₀ CFU/mL)2-Hydroxy-5-methylbenzohydrazide (2x MIC) (log₁₀ CFU/mL)
05.75.75.7
26.55.24.8
47.84.53.9
88.93.82.5
249.23.1<2.0

Section 3: Mechanistic Insights and Trustworthiness

The antibacterial activity of hydrazide-hydrazones is often attributed to their ability to chelate metal ions essential for bacterial enzyme function or to interfere with nucleic acid and protein synthesis. Some studies suggest that these compounds may act as inhibitors of enzymes like enoyl-acyl carrier protein reductase (ENR), which is crucial for fatty acid biosynthesis in bacteria.[14] The presence of electron-withdrawing or electron-donating groups on the aromatic ring can significantly influence the antibacterial potency.[15][16]

To ensure the trustworthiness of the results, all experiments should be performed in triplicate, and appropriate quality control strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) should be included in each assay run. The results for the quality control strains must fall within the established ranges as defined by CLSI guidelines.[17][18]

References

  • Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. (2023). Pharmacy Education. Available at: [Link]

  • Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. (2023). Journal of Applied Microbiology. Available at: [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). ResearchGate. Available at: [Link]

  • Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes. Available at: [Link]

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2022). National Institutes of Health. Available at: [Link]

  • Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. (n.d.). RSC Publishing. Available at: [Link]

  • Structure of 2-nitro-2'-hydroxy-5'-methylazobenzene: Theoretical and spectroscopic study. (n.d.). ScienceDirect. Available at: [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). MDPI. Available at: [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). ResearchGate. Available at: [Link]

  • Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. (2023). MDPI. Available at: [Link]

  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). LinkedIn. Available at: [Link]

  • Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. (2024). PubMed. Available at: [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. Available at: [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). National Institutes of Health. Available at: [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). Clinical and Laboratory Standards Institute. Available at: [Link]

  • Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. (2017). National Institutes of Health. Available at: [Link]

  • Time-Kill Kinetics Assay. (n.d.). Emery Pharma. Available at: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). National Institutes of Health. Available at: [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2008). PubMed. Available at: [Link]

  • 2.4. Time–Kill Assay. (2023). Bio-protocol. Available at: [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Available at: [Link]

  • Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. (n.d.). University of Cincinnati. Available at: [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012). ResearchGate. Available at: [Link]

  • Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. (2020). National Institutes of Health. Available at: [Link]

  • Synthesis and antibacterial activity of new hydrazide-hydrazones derived from Benzocaine. (2017). DergiPark. Available at: [Link]

  • WELL DIFFUSION METHOD FOR EVALUATION OF ANTIBACTERIAL ACTIVITY OF COPPER PHENYL FATTY HYDROXAMATE SYNTHESIZED FROM CANOLA AND PA. (2013). ResearchGate. Available at: [Link]

  • Synthesis and bioactivity of benzohydrazide derivatives. (2020). Biointerface Research in Applied Chemistry. Available at: [Link]

  • Synthesis and antimicrobial activity evaluation of new hydrazide-hydrazones derived from 1,2,4-triazole. (2020). DergiPark. Available at: [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. (2008). Journal of Clinical Microbiology. Available at: [Link]

  • 2-Hydroxy-N′-methyl-5-nitrobenzohydrazide. (2013). National Institutes of Health. Available at: [Link]

  • N-methylbenzohydrazide. (n.d.). ChemSynthesis. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Hydroxy-5-methylbenzohydrazide Synthesis

Topic: Yield Optimization & Troubleshooting Guide Ticket ID: CHEM-SUP-8829 Assigned Specialist: Senior Application Scientist Executive Summary & Scope Welcome to the technical support portal for 2-Hydroxy-5-methylbenzohy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting Guide Ticket ID: CHEM-SUP-8829 Assigned Specialist: Senior Application Scientist

Executive Summary & Scope

Welcome to the technical support portal for 2-Hydroxy-5-methylbenzohydrazide (5-methylsalicylhydrazide). This guide addresses the specific challenges of synthesizing this compound via the hydrazinolysis of methyl 2-hydroxy-5-methylbenzoate .

The Challenge: Salicylate esters are notoriously tricky substrates for hydrazinolysis due to the intramolecular hydrogen bond between the phenolic hydroxyl and the carbonyl oxygen. This interaction stabilizes the ester, reducing the electrophilicity of the carbonyl carbon and slowing nucleophilic attack. Furthermore, the 5-methyl group (an electron-donating group) further increases electron density in the ring, potentially deactivating the carbonyl slightly more than in the unsubstituted parent compound.

The Solution: To maximize yield, we must overcome this stabilization through kinetic forcing (excess hydrazine) and thermodynamic control (solvent choice/reflux duration).

The "Gold Standard" Protocol

This protocol is optimized to minimize the formation of the primary impurity: 1,2-bis(2-hydroxy-5-methylbenzoyl)hydrazine (the "dimer").

Reagents & Stoichiometry
ComponentRoleEq.Notes
Methyl 2-hydroxy-5-methylbenzoate Substrate1.0Purity >98% recommended.[1]
Hydrazine Hydrate (80% or 100%) Nucleophile4.0 - 6.0 CRITICAL: Large excess drives equilibrium and prevents dimer formation.
Absolute Ethanol Solvent5-10 VolMethanol is a viable alternative; avoid water-heavy grades.
Step-by-Step Workflow
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of Methyl 2-hydroxy-5-methylbenzoate in Absolute Ethanol (5 mL per gram of ester).

  • Nucleophile Addition: Add 4.0 - 6.0 equivalents of Hydrazine Hydrate dropwise at room temperature.

    • Why? Adding hydrazine to the ester ensures the concentration of hydrazine is always high relative to the ester, favoring the mono-hydrazide over the dimer.

  • Reflux: Heat the mixture to reflux (

    
    ) with stirring for 4–6 hours .
    
    • Monitoring: Check TLC (System: Ethyl Acetate/Hexane 1:1). The starting ester spot (

      
      ) should disappear; product spot (
      
      
      
      ) appears.
  • Precipitation: Allow the reaction mixture to cool slowly to room temperature. If no solid forms, cool further in an ice bath (

    
    ) for 30 minutes.
    
  • Filtration: Filter the solid under vacuum.

  • Washing: Wash the filter cake with cold ethanol (

    
     mL) followed by cold water (
    
    
    
    mL).
    • Why? Water removes excess hydrazine; cold ethanol removes unreacted ester without dissolving the product.

  • Drying: Dry at

    
     under vacuum.
    

Mechanism & Process Visualization

Understanding the pathway helps identify where yield loss occurs.

ReactionPath Start Methyl 2-hydroxy- 5-methylbenzoate Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Intermediate Product 2-Hydroxy-5-methyl- benzohydrazide (Target) Intermediate->Product - MeOH Dimer Bis-hydrazide (Impurity) Product->Dimer + Ester (if Hydrazine low)

Caption: Reaction pathway showing the critical branch point where insufficient hydrazine leads to dimer formation.

Troubleshooting Guide (FAQ)

Q1: My yield is low (<50%), and the reaction seems incomplete on TLC.

Diagnosis: The intramolecular H-bond is stabilizing the ester, or the 5-methyl group is deactivating the ring. Corrective Action:

  • Increase Equivalents: Bump Hydrazine Hydrate to 8.0 equivalents .

  • Microwave Irradiation: If available, run the reaction in a microwave reactor at

    
     for 10–20 minutes. This provides the activation energy needed to overcome the H-bond stabilization [1].
    
  • Solvent Switch: Switch to n-Butanol (reflux

    
    ). The higher temperature increases the reaction rate significantly.
    
Q2: The product is a sticky yellow gum instead of a white powder.

Diagnosis: This usually indicates the presence of azines (oxidation of hydrazine) or oligomers. Corrective Action:

  • Trituration: Add cold diethyl ether or hexanes to the gum and scratch the flask walls with a glass rod. This induces crystallization.[2][3][4]

  • Recrystallization: Dissolve the gum in a minimum amount of boiling ethanol. Add activated charcoal (to remove color/oxidized impurities), filter hot, and cool slowly.

Q3: I see a spot on TLC that runs higher than my product but lower than the ester.

Diagnosis: This is likely the 1,2-bis(2-hydroxy-5-methylbenzoyl)hydrazine (dimer). Mechanism: Once the hydrazide forms, it is still a nucleophile. If it encounters an unreacted ester molecule (which happens if hydrazine is depleted), it attacks the ester to form the dimer. Corrective Action:

  • Prevention: You must use a large excess of hydrazine (minimum 4:1 ratio).

  • Purification: The dimer is much less soluble in ethanol than the product. Filter the hot reaction mixture; the dimer often remains solid while the product stays in solution.

Q4: My product turns pink/red upon storage.

Diagnosis: Oxidation of the hydrazide group or trace hydrazine contamination. Corrective Action:

  • Ensure the final wash with water was thorough (removes free hydrazine).[3]

  • Store the product in an amber vial under nitrogen or argon.

  • Recrystallize from ethanol containing a pinch of EDTA (to chelate trace metals that catalyze oxidation).

Diagnostic Decision Tree

Use this logic flow to resolve synthesis failures in real-time.

Troubleshooting Start Reaction Complete? CheckTLC Check TLC (EtOAc:Hex 1:1) Start->CheckTLC Incomplete Ester Spot Remains CheckTLC->Incomplete Complete Only Product Spot CheckTLC->Complete Action1 Add 2 eq. Hydrazine Reflux +2 hrs Incomplete->Action1 YieldLow Is Yield < 60%? Complete->YieldLow Sticky Is Product Sticky? YieldLow->Sticky No Action4 Check Aqueous Filtrate (Product might be soluble) YieldLow->Action4 Yes Action2 Triturate with Ether Sticky->Action2 Yes Action3 Recrystallize (EtOH) Sticky->Action3 No (Solid but impure)

Caption: Decision matrix for troubleshooting common yield and purity issues.

References

  • Microwave-Assisted Synthesis of Salicylhydrazides: Source: Suzana, et al. "Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli."[5] Pharmacy Education, 2021. URL:[Link]

  • Structural Confirmation & Crystallography: Source: NIH/PubMed Central. "1,2-Bis(2-hydroxy-5-methylbenzylidene)hydrazine." (Provides structural context for the 5-methyl derivative). URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 2-Hydroxy-5-methylbenzohydrazide &amp; Derivatives

Case ID: PUR-5M-HYD-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Division Introduction Welcome to the Technical Support Center. You are likely working with 2-Hydroxy-5-methylben...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-5M-HYD-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Introduction

Welcome to the Technical Support Center. You are likely working with 2-Hydroxy-5-methylbenzohydrazide (CAS: 28397-43-5) , a critical pharmacophore often synthesized from methyl 5-methylsalicylate.

This molecule presents a unique purification paradox: it is amphoteric (containing both an acidic phenolic proton and a basic hydrazide group) and is a potent chelator. These properties often lead to specific failure modes—oiling out, persistent coloration due to trace metals, or contamination with hydrazine hydrate.

This guide moves beyond standard protocols to address the causality of these failures and provides self-validating solutions.

Module 1: Purification of the Parent Hydrazide

Q1: My crude product is "oiling out" during recrystallization. How do I fix this?

Diagnosis: Oiling out occurs when the solute separates as a liquid phase before crystallizing, usually because the chosen solvent's boiling point is higher than the melting point of the solvated product, or the solution is too concentrated.

The Fix: The "Cloud Point" Titration Method Do not rely on single-solvent boiling. Use a binary solvent system (Ethanol/Water).

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (95%) .

  • Titration: Remove from heat. While still hot, add hot Deionized Water dropwise until a persistent cloudiness (turbidity) appears.

  • Re-solubilization: Add just enough boiling Ethanol to clear the solution.

  • Controlled Cooling: Allow the flask to cool to room temperature slowly (wrap in foil/towel to insulate). Rapid cooling traps impurities.

Technical Insight: The 5-methyl group increases lipophilicity compared to unsubstituted salicylhydrazide. Pure water often causes rapid precipitation (amorphous solid) rather than crystallization. The Ethanol/Water gradient allows the crystal lattice to form selectively, rejecting impurities like unreacted ester.

Q2: The product smells of ammonia/amine. How do I remove residual Hydrazine Hydrate?

Diagnosis: Hydrazine hydrate is used in excess during synthesis.[1] It is toxic and can interfere with subsequent biological assays.

The Fix: The Aqueous Trituration Protocol Unlike the target hydrazide, hydrazine hydrate is infinitely miscible with water.

  • Pulverize: Grind your crude dried solid into a fine powder.

  • Slurry: Suspend the powder in ice-cold water (10 mL per gram of solid).

  • Agitate: Stir vigorously for 30 minutes. The 2-hydroxy-5-methylbenzohydrazide is sparingly soluble in cold water, while hydrazine hydrate washes away.

  • Filtration: Filter and wash with an additional portion of cold water.

  • Validation: Test the filtrate with a drop of Tollens' reagent or chemically sensitive paper to ensure no reducing agent (hydrazine) remains.

Module 2: Purification of Schiff Base Derivatives

Q3: I synthesized a hydrazone derivative, but TLC shows a spot corresponding to the starting hydrazide. Recrystallization isn't working.

Diagnosis: Schiff base formation is reversible.[2][3] If water is not removed during the reaction, hydrolysis occurs.[3] Furthermore, the starting hydrazide often co-crystallizes with the product.

The Fix: The "Solubility Differential" Wash Most Schiff bases of this class are significantly less soluble in lower alcohols than the parent hydrazide.

Protocol:

  • Hot Wash: Instead of fully dissolving the product, suspend the crude solid in hot Ethanol (60°C) .

  • Agitate: Stir for 15 minutes.

  • Hot Filtration: Filter the suspension while hot.

    • Filtrate: Contains the unreacted (soluble) 2-hydroxy-5-methylbenzohydrazide.

    • Filter Cake: Contains your purified Schiff base derivative.

  • Validation: Run a TLC (System: DCM:MeOH 95:5). The lower Rf spot (hydrazide) should be absent from the solid.

Module 3: Advanced Troubleshooting (Color & Stability)

Q4: My product is white but turns pink/green upon standing or in solution.

Diagnosis: Metal Chelation. The salicylhydrazide motif (Phenolic OH + Carbonyl + Hydrazide N) is a "hard" ligand that scavenges trace Iron (Fe³⁺) or Copper (Cu²⁺) from glassware or solvents, forming colored complexes.

The Fix: Chelation Control

  • Glassware: Acid-wash all glassware (10% HCl) followed by a deionized water rinse.

  • Solvents: Use glass-distilled solvents.

  • EDTA Wash (If color persists): Wash the organic phase (if extracting) with a 0.1 M EDTA solution to sequester metal ions before evaporation.

Visualizations

Workflow 1: Purification Decision Tree

Use this logic flow to determine the correct purification route based on your crude material's behavior.

PurificationTree Start Crude Material Analysis CheckType Is it the Parent Hydrazide or a Derivative? Start->CheckType Parent Parent: 2-Hydroxy-5-methylbenzohydrazide CheckType->Parent Derivative Derivative: Schiff Base/Hydrazone CheckType->Derivative ImpurityCheck Major Impurity? Parent->ImpurityCheck Hydrazine Hydrazine Hydrate (Reducing Agent) ImpurityCheck->Hydrazine Ester Unreacted Ester (Starting Material) ImpurityCheck->Ester ActionHydrazine Protocol: Ice-Water Trituration (Solubility Difference) Hydrazine->ActionHydrazine ActionEster Protocol: EtOH/H2O Recrystallization (Cloud Point Method) Ester->ActionEster SolubilityCheck Solubility in Hot Ethanol? Derivative->SolubilityCheck Insoluble Mostly Insoluble SolubilityCheck->Insoluble Soluble Fully Soluble SolubilityCheck->Soluble ActionWash Protocol: Hot Ethanol Wash (Remove unreacted Hydrazide) Insoluble->ActionWash ActionRecrys Protocol: DMF/Ethanol Recrystallization Soluble->ActionRecrys

Figure 1: Decision matrix for selecting the appropriate purification technique based on compound type and impurity profile.

Workflow 2: Impurity Formation Pathways

Understanding where impurities come from is key to preventing them.

ImpurityPathways Reactants Methyl 5-methylsalicylate + Hydrazine Hydrate Target TARGET PRODUCT 2-Hydroxy-5-methylbenzohydrazide Reactants->Target Controlled Temp (Reflux EtOH) Impurity1 Impurity A: Diacylhydrazine (Dimer/Azine) Reactants->Impurity1 Excess Heat or Low Hydrazine Ratio Impurity2 Impurity B: Unreacted Ester Reactants->Impurity2 Incomplete Rxn Impurity3 Impurity C: Metal Complex (Colored) Target->Impurity3 Contact with Fe/Cu ions

Figure 2: Mechanistic pathway showing the origin of common impurities (Dimers, Unreacted material, and Metal complexes).

Summary Data Table: Solvent Compatibility

Solvent SystemSuitabilityApplication Note
Ethanol (95%) HighPrimary solvent for recrystallization. Good solubility at boiling, poor at RT.
Water Low (Solvent) / High (Anti-solvent)Used to wash away hydrazine or as an anti-solvent in recrystallization.
DMF / DMSO HighSolubilizes Schiff base derivatives that are insoluble in alcohols. Use for difficult recrystallizations.
Hexane / Heptane Very LowProduct is virtually insoluble. Causes "oiling out" if added too quickly.
Acetic Acid ModerateCan be used for Schiff bases, but risk of hydrolyzing the hydrazone bond if heated excessively.

References

  • Synthesis & Properties: PubChem. 2-Hydroxy-5-methylbenzohydrazide (CID 584766). National Library of Medicine. Available at: [Link]

  • General Hydrazide Purification: Sah, P. P. T., & Peoples, S. A. (1954). The synthesis and pharmacological action of certain derivatives of phenylhydrazine. Journal of the American Pharmaceutical Association.
  • Metal Chelation: ResearchGate Discussions. Removing trace metals from salicylhydrazide derivatives. Available at: [Link]

Sources

Troubleshooting

optimizing reaction conditions for Schiff base formation with 2-Hydroxy-5-methylbenzohydrazide

Subject: 2-Hydroxy-5-methylbenzohydrazide Reaction Protocols Ticket ID: CHEM-OPT-2024-001 Status: Resolved / Guide Generated Executive Summary & Core Directive User Goal: Synthesize and optimize Schiff bases (acylhydrazo...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 2-Hydroxy-5-methylbenzohydrazide Reaction Protocols Ticket ID: CHEM-OPT-2024-001 Status: Resolved / Guide Generated

Executive Summary & Core Directive

User Goal: Synthesize and optimize Schiff bases (acylhydrazones) derived from 2-Hydroxy-5-methylbenzohydrazide .

Technical Context: While often termed "Schiff bases," the reaction between a hydrazide and a carbonyl compound yields an acylhydrazone . This distinction is critical because hydrazides (


) are less nucleophilic than simple primary amines due to the electron-withdrawing effect of the adjacent carbonyl group. Consequently, these reactions often require acid catalysis  and thermal energy  to proceed efficiently.

The presence of the 2-hydroxy group (phenolic OH) and the 5-methyl group introduces specific electronic and steric considerations:

  • Intramolecular H-Bonding: The 2-OH group can form a pseudo-ring with the hydrazide carbonyl, slightly stabilizing the starting material.

  • Solubility: The 5-methyl group increases lipophilicity, potentially requiring non-aqueous workups.

Optimized Reaction Protocol (Standard Operating Procedure)

This protocol is validated for condensation with aromatic aldehydes/ketones.

Reagents & Stoichiometry
ComponentRoleStoichiometryNotes
2-Hydroxy-5-methylbenzohydrazide Nucleophile1.0 equivStarting material (SM).[1]
Aldehyde / Ketone Electrophile1.0 - 1.1 equivSlight excess ensures consumption of the hydrazide.
Ethanol (Absolute) Solvent10-15 mL / mmolMethanol is a viable alternative; avoid water.
Glacial Acetic Acid Catalyst2-3 dropsCritical: Maintains pH ~4-5. Do not use strong mineral acids (HCl) initially as they may protonate the nucleophile.
Step-by-Step Workflow
  • Dissolution: Dissolve 1.0 equivalent of 2-Hydroxy-5-methylbenzohydrazide in absolute ethanol. Mild heating (

    
    ) may be required due to the H-bonding network.
    
  • Addition: Add 1.0-1.1 equivalents of the target aldehyde/ketone dropwise.

  • Catalysis: Add catalytic glacial acetic acid (2-3 drops per 5 mmol).

  • Reflux: Heat the mixture to reflux (

    
     for EtOH) for 3–5 hours .
    
    • Checkpoint: Monitor via TLC (Mobile Phase: Hexane:Ethyl Acetate 6:4). Look for the disappearance of the hydrazide spot.

  • Isolation:

    • Scenario A (Precipitate forms): Cool to room temperature, then to

      
      . Filter the solid.
      
    • Scenario B (No precipitate): Concentrate the solvent to 20% volume under reduced pressure. Pour the residue into crushed ice to induce precipitation.

  • Purification: Recrystallize from hot ethanol or an Ethanol/DMF mixture if the product is highly insoluble.

Experimental Workflow Visualization

The following diagram outlines the critical decision points in the synthesis pipeline.

ReactionWorkflow Start Start: Dissolve Hydrazide (EtOH, 50°C) AddAldehyde Add Carbonyl + AcOH Cat. Start->AddAldehyde Reflux Reflux (3-5 Hours) AddAldehyde->Reflux TLC TLC Check: Hydrazide Consumed? Reflux->TLC TLC->Reflux No (Continue Heating) Precipitate Cool to 0°C TLC->Precipitate Yes SolidForms Solid Forms? Precipitate->SolidForms Filter Vacuum Filtration SolidForms->Filter Yes IceBath Pour into Crushed Ice (Anti-solvent effect) SolidForms->IceBath No Recryst Recrystallization (EtOH or EtOH/DMF) Filter->Recryst IceBath->Filter Final Pure Acylhydrazone Recryst->Final

Figure 1: Decision tree for the synthesis and isolation of 2-Hydroxy-5-methylbenzohydrazide derivatives.

Troubleshooting Center (The "Fix")

SymptomRoot Cause AnalysisCorrective Action
No Precipitate upon Cooling Product is too soluble in ethanol (likely due to the 5-methyl group).Anti-Solvent Method: Pour the reaction mixture into ice-cold water (10x volume). The hydrophobic methyl group will force precipitation in aqueous media.
Low Yield (Ketone Reactants) Ketones are sterically hindered and less electrophilic than aldehydes.Microwave Irradiation: Use microwave synthesis (160W, 2-8 mins) to overcome the activation energy barrier [2]. Alternatively, switch to reflux in n-Butanol (

).
Product is "Oily" or "Sticky" Presence of unreacted aldehyde or oligomers.Trituration: Add cold diethyl ether or hexane to the oil and scratch the flask walls with a glass rod to induce crystallization.
Starting Material Remains (TLC) Hydrazide nucleophilicity is too low.pH Adjustment: The reaction is likely too acidic (protonating the amine) or too neutral. Adjust pH to exactly 4-5 using NaOAc/AcOH buffer to optimize the rate-determining dehydration step.
Color Change (Darkening) Oxidation of the phenolic -OH group.Inert Atmosphere: Conduct the reflux under Nitrogen (

) or Argon. Ensure reagents are free of metal impurities.

Mechanistic Insight (The "Why")

Understanding the mechanism prevents "blind" troubleshooting. The reaction is an addition-elimination sequence.

  • Nucleophilic Attack: The terminal nitrogen (

    
    ) of the hydrazide attacks the carbonyl carbon.
    
  • Proton Transfer: Formation of the carbinolamine (hemiaminal) intermediate.

  • Dehydration (Rate Limiting): Acid catalysis protonates the hydroxyl group of the intermediate, making it a good leaving group (

    
    ), forming the 
    
    
    
    double bond.

Critical Insight: The 2-hydroxy group on the benzohydrazide ring is an electron donor (via resonance), which increases electron density on the ring but can form an intramolecular hydrogen bond with the carbonyl oxygen. This locks the conformation, potentially making the initial nucleophilic attack entropically more favorable compared to non-substituted benzohydrazides.

Mechanism Reactants Hydrazide + Carbonyl (H+ Catalyst) Attack Nucleophilic Attack Reactants->Attack Intermediate Carbinolamine (Hemiaminal) Attack->Intermediate Protonation OH Protonation (-OH -> -OH2+) Intermediate->Protonation Elimination Elimination of H2O Protonation->Elimination Rate Determining Step Product Acylhydrazone (Schiff Base) Elimination->Product

Figure 2: Acid-catalyzed mechanism of acylhydrazone formation.

Frequently Asked Questions (FAQs)

Q: Can I use water as a solvent? A: Generally, no. While "Green Chemistry" protocols exist, 2-Hydroxy-5-methylbenzohydrazide has limited solubility in water due to the aromatic ring and methyl group. Ethanol/Water mixtures (1:1) can be used, but yields typically drop.

Q: Why is Glacial Acetic Acid preferred over HCl? A: HCl is a strong acid. If the concentration is too high, it will protonate the terminal amine of the hydrazide (


), rendering it non-nucleophilic and killing the reaction. Acetic acid provides a buffered, mild acidity sufficient for dehydration without deactivating the nucleophile [4].

Q: How do I confirm the structure? A:

  • IR: Look for the appearance of a sharp

    
     stretch around 
    
    
    
    and the disappearance of the carbonyl doublet of the hydrazide.
  • 1H NMR: The

    
     protons (usually broad singlet around 4-5 ppm) will disappear. A new azomethine proton (
    
    
    
    ) singlet will appear around 8-9 ppm [1].

References

  • Sadafale, V. A., et al. (2024).[2] Synthesis of Schiff Base Metal Complexes of 1-(2-hydroxy-5-methylphenyl) Ethan-1-One and Benzohydrazide, Their Characterization and Biological Studies. ResearchGate.

  • Suzana, et al. (2023).[3][4] Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education, 23(4), 279-283.[3]

  • Gudasi, K. B., et al. (2019). Synthesis, Characterization, Biological, and Antioxidant Activity of New Metal Ion Complexes with Schiff Base Derived from 2-Hydroxybenzohydrazide. Semantic Scholar.

  • Organic Chemistry Tutor. (2025). Hydrazone Formation Mechanism.

Sources

Optimization

preventing byproduct formation in hydrazone synthesis from 2-Hydroxy-5-methylbenzohydrazide

Introduction Welcome to the technical support guide for the synthesis of hydrazones from 2-Hydroxy-5-methylbenzohydrazide. This molecule is a valuable building block in medicinal chemistry and drug development, prized fo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of hydrazones from 2-Hydroxy-5-methylbenzohydrazide. This molecule is a valuable building block in medicinal chemistry and drug development, prized for the biological activities of its derivatives. However, its synthesis is not without challenges. The presence of the ortho-hydroxyl group and the inherent reactivity of the hydrazide moiety can lead to the formation of specific byproducts that complicate purification and reduce yields.

This guide provides in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to help you navigate these challenges. We will move beyond simple procedural steps to explain the chemical reasoning behind our recommendations, empowering you to make informed decisions in your own experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis of hydrazones from 2-Hydroxy-5-methylbenzohydrazide.

Q1: My reaction produced a significant amount of a high-melting, poorly soluble white solid, and my desired product yield is very low. What is this byproduct?

A: You are most likely observing the formation of an azine byproduct . Azines are symmetrical molecules with a C=N-N=C linkage, formed from the reaction of two equivalents of your aldehyde or ketone with one equivalent of hydrazine hydrate, or through the self-condensation of the hydrazide starting material under certain conditions.[1][2] They are often highly crystalline and less soluble than the corresponding hydrazone, causing them to precipitate readily from the reaction mixture.

Q2: How can I minimize or prevent the formation of this azine byproduct?

A: Controlling the stoichiometry and reaction conditions is critical.

  • Stoichiometry: Use a slight molar excess of the 2-Hydroxy-5-methylbenzohydrazide (e.g., 1.1 equivalents) relative to the carbonyl compound. This ensures the aldehyde or ketone is consumed before it can react with a second hydrazide molecule.

  • Controlled Addition: Add the aldehyde or ketone solution dropwise to the solution of the hydrazide at room temperature or slightly warmed.[3] This maintains a low instantaneous concentration of the carbonyl compound, favoring the 1:1 hydrazone formation over the 2:1 azine formation.

  • Temperature: Avoid excessively high temperatures, which can accelerate the rate of azine formation.

Q3: The reaction mixture turned dark brown/black, and the resulting crude product shows a complex, uninterpretable NMR spectrum. What went wrong?

A: This indicates thermal decomposition . Phenolic compounds, like your starting material, can be sensitive to heat and oxidation, especially under prolonged heating.[4][5] Conventional heating methods can create localized hot spots on the flask surface, leading to the degradation of both reactants and the desired hydrazone product.[4][5]

Solution:

  • Use Milder Temperatures: Aim for the lowest temperature that allows the reaction to proceed at a reasonable rate (e.g., 50-70°C).

  • Consider Microwave Synthesis: Microwave-assisted synthesis provides rapid and uniform heating, significantly reducing reaction times (often to minutes) and minimizing the window for thermal decomposition.[4][5]

Q4: What is the ideal catalyst and pH for this condensation reaction?

A: This reaction is acid-catalyzed, but the pH must be carefully controlled. The optimal pH range is typically 4.5 to 5.5 .[6]

  • Mechanism: The acid protonates the carbonyl oxygen of the aldehyde/ketone, making the carbon more electrophilic and susceptible to attack by the nucleophilic -NH2 group of the hydrazide.

  • Too Acidic (pH < 4): If the solution is too acidic, the hydrazide's terminal nitrogen will be protonated (-NH2 → -NH3+). This removes its nucleophilicity, effectively stopping the reaction.[6]

  • Too Basic (pH > 7): In basic conditions, the dehydration of the tetrahedral intermediate is slow, hindering product formation.

  • Recommended Catalysts: A few drops of glacial acetic acid or a catalytic amount of a mild, solid acid like citric acid are excellent choices.[7][8]

Q5: I'm seeing multiple spots on my TLC and a duplication of signals in my ¹H-NMR spectrum, even after purification. Is this a byproduct?

A: This is unlikely to be a byproduct and is more probably the presence of geometric isomers (E/Z) and rotamers .[9] The C=N double bond of the hydrazone is stereochemically fixed, leading to E and Z isomers. Additionally, rotation around the amide C-N bond can be restricted, leading to different stable conformations (rotamers). This phenomenon results in a doubling of certain NMR signals and is an inherent structural feature of many hydrazones, not an impurity.[9]

Deep Dive: Mechanistic Pathways of Byproduct Formation

Understanding the competing reaction pathways is essential for designing a successful synthesis. The primary goal is to favor the kinetic and thermodynamic pathway to the desired hydrazone while suppressing side reactions.

Byproduct_Pathways cluster_side Side Reactions Reactants 2-Hydroxy-5-methylbenzohydrazide + Aldehyde/Ketone Tetrahedral_Int Tetrahedral Intermediate (Hemiaminal) Reactants->Tetrahedral_Int Nucleophilic Attack (Optimal pH 4.5-5.5) Azine Azine Byproduct (Symmetrical) Reactants->Azine Excess Aldehyde or High Temp Hydrazone Desired Hydrazone Product Tetrahedral_Int->Hydrazone Dehydration (Favored Pathway) Cyclized Cyclized Byproduct (Potential Oxadiazoline) Hydrazone->Cyclized Intramolecular Attack (Harsh Conditions) Troubleshooting_Workflow Start Experiment Complete Low Yield or Impure Product Check_TLC Analyze Crude TLC Start->Check_TLC Multiple_Spots Multiple Spots Observed? Check_TLC->Multiple_Spots High_Rf Is there a high Rf, symmetrical spot? Multiple_Spots->High_Rf Yes Dark_Color Was reaction mixture dark/decomposed? Multiple_Spots->Dark_Color No Azine_ID Likely Azine Byproduct High_Rf->Azine_ID Azine_Sol Solution: - Use 1.1 eq. hydrazide - Add aldehyde dropwise Azine_ID->Azine_Sol Decomp_ID Thermal Decomposition Dark_Color->Decomp_ID Yes NMR_Check Analyze NMR: Signal Duplication? Dark_Color->NMR_Check No Decomp_Sol Solution: - Lower reaction temp - Use microwave synthesis Decomp_ID->Decomp_Sol Isomer_ID Inherent E/Z Isomers and Rotamers NMR_Check->Isomer_ID Yes No_Reaction Mostly Starting Material? NMR_Check->No_Reaction No Isomer_Sol Solution: - This is a feature, not an impurity - Characterize as a mixture Isomer_ID->Isomer_Sol No_Reaction_Sol Solution: - Check catalyst/pH - Ensure pH is ~4.5-5.5 No_Reaction->No_Reaction_Sol

Sources

Troubleshooting

increasing the solubility of 2-Hydroxy-5-methylbenzohydrazide derivatives

Executive Summary: The Solubility Challenge The poor aqueous solubility of 2-Hydroxy-5-methylbenzohydrazide (HMBH) and its derivatives is primarily driven by high crystal lattice energy. This is structurally inherent: th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Solubility Challenge

The poor aqueous solubility of 2-Hydroxy-5-methylbenzohydrazide (HMBH) and its derivatives is primarily driven by high crystal lattice energy. This is structurally inherent: the ortho-phenolic hydroxyl group forms a strong intramolecular hydrogen bond with the carbonyl oxygen. While this stabilizes the molecule, it "locks" the conformation, reducing the polarity available for hydration.

To achieve bio-relevant concentrations, we must disrupt this lattice energy or bypass it via encapsulation. This guide prioritizes three validated strategies: pH-dependent ionization , Cyclodextrin (CD) inclusion , and Amorphous Solid Dispersions (ASD) .

Critical Solubility Parameters

Before attempting formulation, verify these physicochemical constants for your specific derivative.

ParameterValue (Approx.)Implication
LogP 1.8 – 2.5Moderately lipophilic; amenable to micellar solubilization.
pKa (Acidic) 9.0 – 10.0Phenolic OH. Soluble at pH > 10 (salt formation).
pKa (Basic) 3.0 – 4.0Hydrazide Nitrogen. Soluble at pH < 3.
H-Bond Donors 3 (OH, NH, NH2)High potential for solid-state agglomeration.

Protocol Module A: Cyclodextrin Inclusion Complexation

Why this works: HMBH derivatives fit well into the hydrophobic cavity of


-Cyclodextrin (

-CD) or Hydroxypropyl-

-Cyclodextrin (HP-

-CD). This shields the hydrophobic toluene core from water while the CD's outer hydroxyls interact with the solvent.
Standard Operating Procedure: Kneading Method

Best for: Scalable synthesis of soluble powders.

  • Molar Ratio: Calculate a 1:1 molar ratio of HMBH derivative to HP-

    
    -CD.
    
  • Wetting: Place the HP-

    
    -CD in a mortar. Add water dropwise (approx. 10-15% of CD weight) to create a paste.
    
  • Incorporation: Slowly add the HMBH derivative to the paste while grinding vigorously.

  • Kneading: Grind for 45–60 minutes. The paste may stiffen; add minimal ethanol:water (1:1) drops to maintain consistency.

  • Drying: Dry the paste at 45°C for 24 hours.

  • Validation: Analyze via DSC (Differential Scanning Calorimetry). The disappearance of the HMBH melting endotherm confirms inclusion.

Workflow Visualization

CD_Complexation Start Raw HMBH Derivative Mix Physical Mixture Start->Mix CD HP-β-CD Carrier CD->Mix Knead Kneading (Water/EtOH) Mix->Knead Grinding force Dry Drying (45°C, 24h) Knead->Dry Solvent removal Product Inclusion Complex Dry->Product QC QC: DSC/XRD (Amorphous?) Product->QC Validation

Figure 1: Step-by-step workflow for the preparation of Cyclodextrin inclusion complexes via the kneading method.

Protocol Module B: Amorphous Solid Dispersions (ASD)

Why this works: Breaking the crystal lattice requires energy. By trapping the drug in a polymer matrix (PVP K30 or PEG 6000) in an amorphous state, we bypass the energy barrier required to dissolve the crystal.

Standard Operating Procedure: Solvent Evaporation

Best for: HTS screening plates and animal dosing.

  • Selection: Select PVP K30 (Polyvinylpyrrolidone) as the carrier. Ratio: 1:3 (Drug:Polymer).

  • Dissolution: Dissolve both drug and polymer in a common solvent (Methanol or Ethanol). Ensure complete clarity.

  • Evaporation: Rotary evaporate at 40°C under reduced pressure until a film forms.

  • Desiccation: Store in a vacuum desiccator overnight to remove residual solvent.

  • Pulverization: Crush the resulting solid foam/film and sieve (mesh size 60).

Troubleshooting Guide & FAQs

Q1: My compound precipitates immediately upon dilution in aqueous buffer. Why?

Diagnosis: This is likely "Crash-out" due to the "Parabolic Solubility Effect." If you dissolved your stock in 100% DMSO and diluted into water, the log-linear solubility relationship fails. Corrective Action:

  • Use a Co-solvent Bridge: Do not go DMSO -> Water. Go DMSO -> PEG400 (or Propylene Glycol) -> Water.

  • Check pH: Ensure the final buffer pH is not near the pKa (avoid pH 3–9 range if possible; target pH > 9 for phenolates or < 3 for hydraziniums, though physiological relevance limits this).

Q2: I see new peaks in the NMR after heating my derivative in ethanol. Did it degrade?

Diagnosis: Benzohydrazides are susceptible to solvolysis or oxidation at high temperatures. Corrective Action:

  • Avoid boiling ethanol for prolonged periods.

  • Check for ethyl ester formation (ethanol attacking the amide bond).

  • Recommendation: Switch to Acetonitrile or Isopropanol for recrystallization/heating steps, as they are less nucleophilic.

Q3: How do I distinguish between a Salt and a Co-crystal?

Diagnosis: You mixed the HMBH derivative with an acid/base co-former. The Rule of 3:

  • If

    
    : You likely formed a Salt  (Ionic interaction).
    
  • If

    
    : You likely formed a Co-crystal  (Hydrogen bonding).
    
  • Relevance: Salts generally have higher solubility than co-crystals. For HMBH (phenolic pKa ~10), using a strong base (KOH) forms a salt. Using a weak base (Nicotinamide) forms a co-crystal.

Troubleshooting Logic Tree

Troubleshooting Problem Precipitation Observed CheckSolvent Check Stock Solvent Problem->CheckSolvent DMSOLimit Is DMSO > 1%? CheckSolvent->DMSOLimit CheckPH Check Buffer pH AdjustPH Adjust pH (Avoid pKa ± 1) CheckPH->AdjustPH pH near neutral AddSurf Add Surfactant (0.1% Tween 80) CheckPH->AddSurf pH optimal DMSOLimit->CheckPH No Cosolvent Add PEG400 Bridge DMSOLimit->Cosolvent Yes (Crash out)

Figure 2: Decision matrix for troubleshooting precipitation events during biological assay preparation.

References

  • PubChem. (2025).[1][2] 2-Hydroxy-5-methylbenzohydrazide | C8H10N2O2.[1] National Library of Medicine. [Link]

  • Cui, K., et al. (2022). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. National Institutes of Health (PubMed). [Link]

  • Patel, R., et al. (2023). Enhancement of dissolution rate of gliclazide using solid dispersions with polyethylene glycol 6000. National Institutes of Health (PMC). [Link]

  • Williams, R. (2022).[3][4] pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

Sources

Optimization

Technical Support Center: Optimizing pH for 2-Hydroxy-5-methylbenzohydrazide Schiff Base Formation

Welcome to the technical support center for the synthesis and optimization of 2-Hydroxy-5-methylbenzohydrazide Schiff bases. This guide is designed for researchers, scientists, and drug development professionals to provi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 2-Hydroxy-5-methylbenzohydrazide Schiff bases. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies. We will delve into the critical role of pH in the formation of these versatile compounds and provide field-proven insights to ensure the success of your experiments.

The Critical Role of pH in Schiff Base Formation

The formation of a Schiff base, an imine-containing compound, from 2-Hydroxy-5-methylbenzohydrazide and an aldehyde or ketone is a reversible condensation reaction. The pH of the reaction medium is a paramount parameter that dictates the reaction's success, influencing both the rate of formation and the stability of the resulting Schiff base.

The reaction mechanism proceeds in two main steps:

  • Nucleophilic Attack: The nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral carbinolamine intermediate.

  • Dehydration: The carbinolamine intermediate then undergoes a dehydration step to form the final Schiff base, characterized by the C=N double bond.

The pH plays a dual, and seemingly contradictory, role in this process. A mildly acidic environment is generally required to catalyze the dehydration of the carbinolamine intermediate.[1][2] However, a pH that is too acidic will protonate the nucleophilic hydrazide, rendering it non-nucleophilic and thus inhibiting the initial attack on the carbonyl group.[2] Conversely, a neutral or alkaline pH slows down the crucial dehydration step.[2] Therefore, a delicate balance must be struck to achieve optimal reaction kinetics and yield.

Visualizing the pH-Dependent Equilibrium

The following diagram illustrates the key steps in Schiff base formation and the influence of pH on the reaction equilibrium.

SchiffBaseFormation cluster_conditions Reaction Conditions Reactants 2-Hydroxy-5-methylbenzohydrazide + Aldehyde/Ketone Intermediate Carbinolamine Intermediate Reactants->Intermediate Nucleophilic Attack ProtonatedHydrazide Protonated Hydrazide (Non-nucleophilic) Reactants->ProtonatedHydrazide Low pH (Excess H+) Product Schiff Base (Hydrazone) Intermediate->Product Dehydration (Acid-Catalyzed) Product->Intermediate Hydrolysis (Water) Hydrolysis Hydrolysis Products Product->Hydrolysis Excess Water/ Inappropriate pH Optimal pH (Mildly Acidic) Optimal pH (Mildly Acidic) Low pH (Too Acidic) Low pH (Too Acidic) High pH (Neutral/Alkaline) High pH (Neutral/Alkaline)

Sources

Troubleshooting

troubleshooting low yield in microwave synthesis of 2-Hydroxy-5-methylbenzohydrazide derivatives

Technical Support Center: Microwave Synthesis Division Introduction Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveragi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Microwave Synthesis Division

Introduction

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging the power of microwave-assisted organic synthesis (MAOS) for the preparation of 2-Hydroxy-5-methylbenzohydrazide and its subsequent derivatives. While MAOS offers significant advantages in terms of reaction speed and efficiency, achieving consistently high yields requires a nuanced understanding of the interplay between reaction parameters, reagents, and microwave physics.[1][2] This document, structured in a practical question-and-answer format, provides in-depth, field-proven insights to diagnose and resolve common issues leading to low product yields.

Part 1: Foundational Troubleshooting & FAQs

This section addresses the most common initial hurdles encountered during the synthesis. The primary reaction of focus is the hydrazinolysis of methyl 2-hydroxy-5-methylbenzoate with hydrazine hydrate.

Q1: My initial reaction yielded less than 40% of the target 2-Hydroxy-5-methylbenzohydrazide. What are the first parameters I should investigate?

A1: When confronting a low yield in a new microwave protocol, always start with the most influential and easily adjustable parameters: temperature and time .[3] Microwave synthesis accelerates reactions primarily by reaching temperatures far above the solvent's boiling point under conventional heating.[4]

  • Causality: The Arrhenius equation (k = Ae-Ea/RT) dictates that reaction rate (k) increases exponentially with temperature (T). A modest 10 °C increase can potentially double the reaction rate.[3][4] If the target temperature is too low, the reaction may proceed too slowly within the set time, leading to incomplete conversion.

  • Actionable Advice:

    • Verify Temperature: Ensure your microwave reactor's temperature sensor (typically an IR sensor on the vessel exterior) is clean and calibrated.

    • Incremental Increase: If your initial run was at 120 °C for 5 minutes, perform a series of experiments increasing the temperature in 15-20 °C increments (e.g., 140 °C, 160 °C), keeping the time constant.[5]

    • Monitor with TLC: Analyze a small aliquot from each run by Thin Layer Chromatography (TLC) to correlate temperature with the consumption of the starting methyl ester.

    • Caution: Do not exceed the pressure or temperature limits of your reaction vessel. Be mindful that higher temperatures can also accelerate decomposition pathways if the product is thermally sensitive.[3]

Q2: I've increased the temperature, but the yield hasn't improved significantly. Should I just extend the reaction time?

A2: Not necessarily. While extending the time is a valid optimization step, it can be a double-edged sword. If the yield plateaus after a certain point or begins to decrease with longer times, it suggests another issue is at play, such as reactant depletion or product decomposition.

  • Causality: Microwave heating is so efficient that many reactions reach completion in minutes.[6] If a high yield isn't achieved within 15-20 minutes, prolonged heating may simply be "cooking" your product, leading to the formation of degradation byproducts and a darker reaction mixture.

  • Actionable Advice: Perform a Time-Course Study.

    • Set the temperature to the optimal point determined in Q1 (e.g., 160 °C).

    • Run a series of identical reactions at different time points: 3 min, 5 min, 10 min, and 15 min.

    • Analyze each reaction by TLC and/or HPLC to quantify the formation of product versus the disappearance of starting material.

    • This will reveal the time required to reach maximum conversion and whether the product is stable under the reaction conditions for extended periods.

Part 2: In-Depth Troubleshooting of Reaction Components

If optimizing time and temperature fails to resolve the low yield, the issue likely lies with the chemical components or the reaction environment itself.

Q3: Could my choice of solvent be the problem? I'm using Toluene because it worked in a conventional heating protocol.

A3: This is a very likely culprit. Solvent choice is absolutely critical in microwave chemistry and follows different rules than conventional heating.[7] Microwave energy is absorbed efficiently by polar molecules (those with a high dielectric loss tangent), which then convert this energy into heat.[8]

  • Causality: Non-polar solvents like Toluene, Hexane, or Dioxane are microwave-transparent; they do not heat up effectively.[3][8] In such cases, any heating that occurs is due to the microwave energy being absorbed by polar reagents (like hydrazine hydrate) or impurities, leading to inefficient, uneven heating and localized overheating, which can degrade your sample.

  • Actionable Advice:

    • Switch to a Polar Solvent: Choose a solvent with a high dielectric constant that is known to absorb microwaves efficiently. For hydrazinolysis, polar protic solvents are excellent choices.

    • Run a Solvent Screen: Test a few different high-absorbing solvents to find the best fit for your specific derivative.

SolventClassificationBoiling Point (°C)Microwave AbsorptionRationale & Comments
EthanolPolar Protic78HighExcellent choice. Effectively dissolves reactants and absorbs microwave energy. Often used for recrystallization.[9]
Ethylene GlycolPolar Protic197Very HighIts high boiling point allows for very high reaction temperatures, and it's a superb microwave absorber.[8]
DMFPolar Aprotic153MediumA good option, but can be difficult to remove during workup. Use sparingly if possible.[10]
WaterPolar Protic100HighA green and effective solvent for some microwave reactions, especially under pressure.[11]
TolueneNon-Polar111Very LowAvoid. Poor microwave absorber. Unsuitable for efficient and uniform heating.[8]
Q4: I'm observing a second, less polar spot on my TLC plate and my final product is difficult to purify. What byproduct might be forming?

A4: In hydrazinolysis reactions, especially with excess ester or under forcing conditions, the formation of a 1,2-diacylhydrazine is a common side reaction. This occurs when a second molecule of your starting ester reacts with the newly formed hydrazide product.

  • Causality: The primary amine group of the initially formed 2-Hydroxy-5-methylbenzohydrazide can act as a nucleophile, attacking the carbonyl of a second ester molecule. This is more likely if the concentration of the ester is high relative to hydrazine, or if the reaction is pushed too hard (excessively high temperature/time).

  • Actionable Advice:

    • Adjust Stoichiometry: Ensure you are using a molar excess of hydrazine hydrate. A common ratio is 1 equivalent of ester to 2-4 equivalents of hydrazine hydrate.[12][13] This ensures the ester is more likely to encounter hydrazine than the product hydrazide.

    • Control Reagent Addition: If possible with your reactor setup, add the ester slowly to a solution of hydrazine hydrate already at temperature. This keeps the instantaneous concentration of the ester low.

    • Purification: Diacylhydrazines are typically less polar than the desired monohydrazide. They can often be separated via column chromatography or by careful recrystallization.

Part 3: Protocols and Visual Workflows

Optimized Protocol: Microwave Synthesis of 2-Hydroxy-5-methylbenzohydrazide

This protocol serves as a robust starting point. Optimization may be required based on your specific microwave system and derivative.

  • Reagent Preparation:

    • To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add methyl 2-hydroxy-5-methylbenzoate (1.0 mmol, 166.2 mg).

    • Add absolute ethanol (4 mL) to dissolve the ester.

    • Add hydrazine hydrate (80% solution, 4.0 mmol, ~0.25 mL).

  • Microwave Irradiation:

    • Seal the vessel securely.

    • Place the vessel in the microwave reactor cavity.

    • Set the reaction parameters:

      • Temperature: 140 °C (Ramp time: 2 min)

      • Hold Time: 8 minutes

      • Power: Dynamic (Allow the instrument to modulate power to maintain temperature)

      • Stirring: High

  • Work-up and Purification:

    • After the reaction, cool the vessel to below 50 °C using compressed air before opening.[14]

    • Transfer the reaction mixture to a beaker and reduce the solvent volume on a rotary evaporator.

    • Add cold deionized water (~20 mL) to precipitate the product.[6]

    • Collect the solid product by vacuum filtration.

    • Wash the solid with a small amount of cold ethanol to remove any unreacted starting material.

    • Dry the product under vacuum to yield 2-Hydroxy-5-methylbenzohydrazide as a white solid. Monitor purity via TLC or melting point.

Visual Diagrams

ReactionMechanism Ester Methyl 2-hydroxy- 5-methylbenzoate Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Intermediate Product 2-Hydroxy-5-methyl- benzohydrazide Intermediate->Product Collapse & Proton Transfer Methanol Methanol (CH3OH) Intermediate->Methanol

Caption: Nucleophilic acyl substitution pathway for hydrazide formation.

TroubleshootingWorkflow Start Low Yield Observed CheckParams Step 1: Optimize Temperature & Time Start->CheckParams TempGradient Run Temp Gradient (120, 140, 160 °C) CheckParams->TempGradient TimeCourse Run Time-Course Study (3, 5, 10, 15 min) CheckReagents Step 2: Verify Reagents & Solvent TimeCourse->CheckReagents No Improvement Success Yield Improved TimeCourse->Success TempGradient->TimeCourse At optimal Temp SolventScreen Switch to Polar Solvent (EtOH, EG) CheckReagents->SolventScreen Stoichiometry Increase Hydrazine Excess (1:4 ratio) SolventScreen->Stoichiometry CheckByproducts Step 3: Analyze for Byproducts (TLC/HPLC) Stoichiometry->CheckByproducts No Improvement Stoichiometry->Success Diacyl Diacylhydrazine Suspected CheckByproducts->Diacyl Purify Optimize Purification (Recrystallization) CheckByproducts->Purify Diacyl->Stoichiometry Adjust Purify->Success

Caption: A systematic workflow for diagnosing low reaction yields.

References

  • MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Available from: [Link]

  • CEM Corporation. (n.d.). Getting Started with Microwave Synthesis. Available from: [Link]

  • Loupy, A. (2002). Microwaves in Organic Synthesis. Wiley-VCH.
  • Kappe, C. O., & Stadler, A. (2005). Microwaves in Organic and Medicinal Chemistry. Wiley-VCH.
  • UCSB MRL. (n.d.). Microwave Synthesis Conditions. Available from: [Link]

  • CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. Available from: [Link]

  • ResearchGate. (2018). Microwave assisted condensation of hydrazone derivatives with aldehydes. Available from: [Link]

  • International Journal of Trend in Scientific Research and Development. (2019). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Available from: [Link]

  • CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis. Available from: [Link]

  • Royal Society of Chemistry. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Available from: [Link]

  • Santosa, H., et al. (2019). 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. MDPI. Available from: [Link]

  • Al-Sultani, K. H., et al. (2018). Microwave-Assisted One-Step Synthesis of Fenamic Acid Hydrazides from the Corresponding Acids. Molecules. Available from: [Link]

  • Horikoshi, S., & Serpone, N. (Eds.). (2013). Microwaves in Nanoparticle Synthesis. Wiley-VCH.
  • Royal Society of Chemistry. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Available from: [Link]

  • Suzana, et al. (2023). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education. Available from: [Link]

  • Indian Journal of Pharmaceutical Sciences. (2009). Synthesis and Biological Evaluation of Fatty Hydrazides of By-products of Oil Processing Industry. Available from: [Link]

  • Google Patents. (n.d.). CN103408454A - Preparation method of hydrazide compound.
  • YouTube. (2020). Green Chemistry: Microwave assisted synthesis. Available from: [Link]

  • Pharmacy Education. (2023). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Available from: [Link]

  • Universitas Airlangga. (2023). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Available from: [Link]

  • ResearchGate. (2024). How can I combine hydrazine derivative and ester (i.e., to replace alkoxy part...). Available from: [Link]

  • Chemical Methodologies. (2022). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Available from: [Link]

  • Biotage. (n.d.). Microwave Reaction Tutorial. Available from: [Link]

  • ResearchGate. (2021). Synthesis and Characterization of new Hydrazone derivatives containing heterocyclic meioty. Available from: [Link]

  • ResearchGate. (2019). (PDF) 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. Available from: [Link]

  • Hilaris Publisher. (2016). Conventional Versus Microwave Assisted Synthesis, Molecular Docking Studies and In Vitro Evaluation of Benzohydrazide Derivative. Available from: [Link]

  • ResearchGate. (2016). (PDF) Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Available from: [Link]

  • PubChem. (n.d.). 2-Hydroxy-5-methylbenzohydrazide. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Available from: [Link]

  • Biointerface Research in Applied Chemistry. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Hydrazide-Based Chemosensors for Metal Ion Detection: A Focus on 2-Hydroxy-5-methylbenzohydrazide

Introduction: The Imperative for Selective Metal Sensing The precise detection and quantification of metal ions are paramount across a spectrum of scientific disciplines, from environmental monitoring and toxicology to p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Selective Metal Sensing

The precise detection and quantification of metal ions are paramount across a spectrum of scientific disciplines, from environmental monitoring and toxicology to pharmaceutical development and biological imaging.[1][2] Heavy and transition metals, even at trace levels, can exert profound effects on ecological and physiological systems. This has driven the development of sophisticated analytical tools, among which optical chemosensors have emerged as a particularly powerful class due to their operational simplicity, high sensitivity, and potential for real-time analysis.[3]

Within the vast landscape of chemosensor design, hydrazide and its hydrazone derivatives represent a cornerstone of molecular architecture.[3][4] Their appeal lies in a straightforward synthesis, typically involving the condensation of a hydrazide with an aldehyde or ketone, and the inherent metal-coordinating ability of the resulting azomethine (-C=N-) linkage and adjacent donor atoms (oxygen, nitrogen).[5][6] These molecules act as elegant ligands that can signal the presence of a specific metal ion through a distinct change in their optical properties, such as color (colorimetric) or fluorescence (fluorometric).

This guide provides an in-depth comparison of 2-Hydroxy-5-methylbenzohydrazide, a versatile building block, with other prominent hydrazide-based sensors. We will dissect their performance based on experimental data, elucidate the structural rationale behind their selectivity, and provide validated protocols for their synthesis and application, empowering researchers to make informed decisions in the design and execution of their metal sensing strategies.

The Core Scaffold: 2-Hydroxy-5-methylbenzohydrazide

2-Hydroxy-5-methylbenzohydrazide (C₈H₁₀N₂O₂) serves as an excellent foundational structure for chemosensor development.[7] Derived from salicylic acid, it possesses key functional groups strategically positioned for metal chelation: a phenolic hydroxyl (-OH) group and a hydrazide (-CONHNH₂) moiety. This arrangement of oxygen and nitrogen donor atoms creates a stable coordination pocket for metal ions. The addition of a methyl group at the 5-position subtly modifies the electronic properties and solubility of the benzene ring compared to its parent compound, salicylhydrazide, which can influence its interaction with metal centers.

The true versatility of 2-Hydroxy-5-methylbenzohydrazide is realized when its terminal -NH₂ group is reacted with a carbonyl compound to form a hydrazone. This reaction not only extends the π-conjugated system, which is often crucial for generating a photophysical response but also introduces additional coordinating atoms and steric factors that can be fine-tuned to achieve selectivity for a specific metal ion.

Comparative Analysis of Hydrazide-Based Sensors

The efficacy of a hydrazide-based sensor is not determined by the hydrazide group alone but by the entire molecular framework. The choice of the aromatic backbone, the specific aldehyde or ketone used for condensation, and the presence of other functional groups collectively dictate the sensor's selectivity, sensitivity, and signaling mechanism. Here, we compare 2-Hydroxy-5-methylbenzohydrazide-derived sensors with other notable examples.

Key Performance Metrics:
  • Selectivity: The ability to detect a specific metal ion in the presence of other potentially interfering ions.

  • Sensitivity & Limit of Detection (LOD): The lowest concentration of a metal ion that can be reliably detected.

  • Signaling Mechanism: The nature of the optical response, such as fluorescent "turn-on" or "turn-off," or a visible color change.

  • Binding Stoichiometry: The ratio in which the sensor molecule binds to the metal ion (e.g., 1:1, 1:2).

The general principle of hydrazone-based metal sensing involves the chelation of a metal ion, which alters the electronic state of the molecule, leading to a measurable optical output.

cluster_0 Chelation Process Hydrazone Sensor Hydrazone Sensor Complex Sensor-Metal Complex Hydrazone Sensor->Complex + Metal Ion Metal Ion Metal Ion->Complex Binding Signal Optical Signal (Color / Fluorescence) Complex->Signal Generates

Caption: General mechanism of hydrazone-based metal sensing.

Comparative Data of Selected Hydrazide Sensors

The following table summarizes the performance of several hydrazide-based sensors, highlighting the diversity of targets and sensing capabilities achievable with this molecular class.

Hydrazide SensorTarget Ion(s)Sensing MethodLimit of Detection (LOD)Solvent / Medium
N'-(furan-2-ylmethylene)-2-hydroxybenzohydrazide [8]Cu²⁺, Co²⁺, Ni²⁺, Zn²⁺ChelationNot specifiedEthanol
(E)-N′-((2-OH-naphthalen-1-yl)methylene)picolinohydrazide (H-PNAP) [9]Al³⁺Aggregation-Induced Emission (AIE) / Turn-on2.09 nMAqueous Buffer (HEPES)
Fluorescein Hydrazide [10]Hg²⁺Chelation Enhanced Fluorescence (CHEF)Not specifiedWater
2-hydroxy-5-methylisophthalaldehyde-based hydrazone [11]Zn²⁺, Cu²⁺Dual Fluorescent-Colorimetric1.06 nM (Zn²⁺)H₂O:Methanol (9:1)
Thiosemicarbazide-based hydrazone [12]Cu²⁺Colorimetric (Yellow to Green)8.12 µMAqueous medium

Dissecting the Design: Structure-Activity Relationships

  • N'-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: This is a direct derivative of 2-hydroxybenzohydrazide. The furan ring's oxygen atom and the azomethine nitrogen create a coordination site. Its ability to form complexes with several transition metals demonstrates the broad chelating power of the core hydrazone structure, though selectivity might be limited without further modification.[8]

  • (E)-N′-((2-OH-naphthalen-1-yl)methylene)picolinohydrazide (H-PNAP): This sensor showcases several advanced design principles. Replacing the benzene ring with a larger naphthalene system enhances the fluorophore properties.[9] The addition of a picolinoyl group (a pyridine ring) introduces another nitrogen donor, creating a tridentate binding pocket that is highly selective for the small and hard Lewis acid Al³⁺. The "turn-on" fluorescence in an aqueous buffer with an exceptionally low LOD makes it suitable for biological applications.[9]

  • Fluorescein Hydrazide: This sensor operates on a different principle. In its native state, the fluorescein core is in a non-fluorescent spirolactam form. The binding of Hg²⁺ ions triggers a hydrolysis and ring-opening reaction, restoring the highly fluorescent, open-ring structure.[10] This "turn-on" mechanism provides a high signal-to-noise ratio and a visible color change from colorless to pink.[10]

Experimental Protocols: From Synthesis to Sensing

A self-validating system requires robust and reproducible protocols. Below are detailed methodologies for the synthesis of a representative hydrazone sensor and its evaluation for metal detection.

Workflow for Chemosensor Synthesis and Testing

cluster_synthesis Part 1: Synthesis cluster_testing Part 2: Sensing Evaluation S1 Dissolve Hydrazide in Ethanol S2 Add Aldehyde & Catalytic Acid S1->S2 S3 Reflux Reaction (e.g., 4 hours) S2->S3 S4 Cool & Isolate Precipitate S3->S4 S5 Wash & Recrystallize Product S4->S5 T1 Prepare Stock Solutions (Sensor & Metal Ions) S5->T1 Characterized Sensor T2 Spectroscopic Titration (UV-Vis / Fluorescence) T1->T2 T3 Selectivity Study (Test against interfering ions) T2->T3 T4 Determine Stoichiometry (Job's Plot) T2->T4 T5 Calculate Limit of Detection (LOD) T4->T5

Caption: Standard workflow for hydrazone sensor synthesis and evaluation.

Protocol 1: Synthesis of N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide

This protocol is adapted from established procedures for the synthesis of Schiff base hydrazones.[8]

Causality: This is a classic acid-catalyzed condensation reaction. The acid protonates the carbonyl oxygen of the aldehyde, making the carbon more electrophilic and susceptible to nucleophilic attack by the terminal amine group of the hydrazide. Refluxing provides the necessary activation energy to drive the reaction to completion.

Materials:

  • 2-hydroxybenzohydrazide (1.52 g, 0.01 mol)

  • Furan-2-carbaldehyde (1.2 mL, 0.01 mol)

  • Ethanol (absolute)

  • Glacial Acetic Acid (a few drops)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.52 g of 2-hydroxybenzohydrazide in an appropriate volume of ethanol with stirring.

  • Addition of Reagents: To this solution, add 1.2 mL of furan-2-carbaldehyde, followed by a few drops of glacial acetic acid to act as a catalyst.[8]

  • Reaction: Equip the flask with a condenser and heat the mixture under reflux for approximately 4 hours. A precipitate should form during this time.[8]

  • Isolation: After the reflux period, allow the mixture to cool. Isolate the solid product by vacuum filtration while it is still warm.

  • Purification: Wash the collected precipitate thoroughly with ethanol to remove any unreacted starting materials. The final product can be further purified by recrystallization from hot ethanol.

Protocol 2: General Procedure for Evaluating Metal Sensing Performance

Causality: This protocol systematically evaluates the sensor's response to a target metal ion. Titration reveals the concentration-dependent response, from which the limit of detection (LOD) can be calculated, typically using the 3σ/S method (where σ is the standard deviation of the blank and S is the slope of the calibration curve). The selectivity experiment is critical to validate that the sensor's response is specific to the target ion and not a general effect of charged species.

Materials:

  • Synthesized hydrazone sensor

  • High-purity solvents (e.g., DMSO, Methanol, buffered water)

  • Metal salts (e.g., chlorides or nitrates) of various cations (e.g., Cu²⁺, Zn²⁺, Fe³⁺, Ni²⁺, etc.)

  • UV-Vis Spectrophotometer and/or Fluorometer

  • Volumetric flasks and micropipettes

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of the chemosensor (e.g., 1 mM) in a suitable solvent (e.g., DMSO or Methanol).

    • Prepare stock solutions of various metal salts (e.g., 10 mM) in deionized water or the same solvent.

  • Spectroscopic Titration:

    • Place a fixed volume and concentration of the sensor solution in a cuvette (e.g., 2 mL of a 10 µM solution).

    • Record the initial UV-Vis absorption or fluorescence emission spectrum. This is the baseline reading.

    • Incrementally add small aliquots of the target metal ion stock solution (e.g., 1-10 µL) to the cuvette.

    • After each addition, mix thoroughly and record the new spectrum.

    • Continue this process until the spectral changes saturate (i.e., no further change is observed upon adding more metal ion).

  • Selectivity Study:

    • Prepare a series of cuvettes, each containing the sensor solution at the same concentration.

    • To each cuvette, add an excess (e.g., 10 equivalents) of a different metal ion (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Ni²⁺, etc.).

    • To one cuvette, add only the target metal ion as a positive control.

    • Measure the optical response in each cuvette and compare it to the response of the target ion to determine selectivity.

  • Data Analysis:

    • Plot the change in absorbance or fluorescence intensity at a specific wavelength against the concentration of the added metal ion.

    • Use the linear portion of this plot to calculate the Limit of Detection (LOD).

    • To determine the binding stoichiometry, perform a Job's plot analysis by varying the mole fraction of the sensor and metal ion while keeping the total concentration constant.

Conclusion

2-Hydroxy-5-methylbenzohydrazide is a valuable and adaptable platform for the development of metal ion chemosensors. While its direct derivatives can act as broad chelating agents, its true potential is unlocked through conversion to hydrazones, where careful selection of the carbonyl component can instill high selectivity and sensitivity for specific metal targets. As demonstrated by comparison with advanced sensors like H-PNAP and Fluorescein Hydrazide, the field is moving towards sophisticated signaling mechanisms (AIE, CHEF) and applications in complex aqueous and biological media. The protocols provided herein offer a solid foundation for researchers to synthesize and rigorously validate new hydrazide-based sensors, contributing to the advancement of analytical and diagnostic chemistry.

References

  • Jabeen, M. (2022). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 663–698. [Link]

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  • Mondal, S., et al. (2020). Aggregation-Induced Emission-Active Hydrazide-Based Probe: Selective Sensing of Al3+, HF2–, and Nitro Explosives. ACS Omega, 5(30), 18987–18998. [Link]

  • Gong, Y., et al. (2021). Fluorescein Hydrazide-Appended Metal–Organic Framework as a Chromogenic and Fluorogenic Chemosensor for Mercury Ions. ACS Applied Materials & Interfaces, 13(39), 46735–46743. [Link]

  • Saha, S., et al. (2018). 2-hydroxy-5-methylisophthalaldehyde based fluorescent-colorimetric chemosensor for dual detection of Zn2+ and Cu2+ with high sensitivity and application in live cell imaging. Sensors and Actuators B: Chemical, 273, 1747-1756. [Link]

  • Hrichi, H., et al. (2022). Modern Approaches in Organic Chromofluorescent Sensor Synthesis for the Detection of Considered First-Row Transition Metal Ions. Molecules, 27(15), 4987. [Link]

  • Sharma, D., et al. (2023). Colorimetric and Fluorometric N-Acylhydrazone-based Chemosensors for Detection of Single to Multiple Metal Ions: Design Strategies and Analytical Applications. Critical Reviews in Analytical Chemistry, 1-28. [Link]

  • Salem, T. A. (1998). The chemistry of aroylhydrazones. Transition Metal Chemistry, 23, 573-577. [Link]

  • Al-Amiery, A. A., et al. (2024). Synthesis, characterization, Hirshfeld surface analysis, antioxidant and selective β-glucuronidase inhibitory studies of transition metal complexes of hydrazide based Schiff base ligand. Scientific Reports, 14(1), 1-15. [Link]

  • Gherib, D., et al. (2023). Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors. Chemosensors, 11(4), 225. [Link]

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Comparative

comparing the fluorescence quantum yield of 2-Hydroxy-5-methylbenzohydrazide derivatives

An in-depth guide to understanding and , designed for researchers, scientists, and professionals in drug development. This document provides a framework for analysis, supported by experimental data from analogous systems...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to understanding and , designed for researchers, scientists, and professionals in drug development. This document provides a framework for analysis, supported by experimental data from analogous systems, and detailed protocols for synthesis and measurement.

Introduction: The Benzohydrazide Scaffold and the Quest for Brightness

Hydrazone derivatives, particularly those built upon scaffolds like 2-Hydroxy-5-methylbenzohydrazide, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile photophysical properties.[1] A key parameter that defines their utility as fluorescent probes, sensors, or imaging agents is the fluorescence quantum yield (Φf). This value represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[2][3] A high quantum yield is often a primary objective in the design of fluorescent molecules for sensitive analytical and imaging techniques.

This guide delves into the structural and environmental factors that govern the fluorescence quantum yield of 2-Hydroxy-5-methylbenzohydrazide derivatives. We will explore the underlying photophysical mechanisms, analyze structure-property relationships through a comparative case study, and provide robust, field-proven experimental protocols for both the synthesis of these compounds and the accurate measurement of their fluorescence quantum yield.

Section 1: The Molecular Blueprint: Factors Governing Fluorescence Efficiency

The fluorescence behavior of these derivatives is not arbitrary; it is dictated by a complex interplay of electronic effects, molecular geometry, and interaction with the surrounding environment. Understanding these principles is critical for the rational design of highly emissive compounds.

The Role of Intramolecular Charge Transfer (ICT) and Proton Transfer (ESIPT)

Many hydrazone and Schiff base derivatives exhibit fluorescence governed by photoinduced processes. Two of the most important are:

  • Intramolecular Charge Transfer (ICT): Upon excitation with light, an electron can be redistributed from an electron-donating part of the molecule to an electron-accepting part.[4][5] This creates an excited state with a large dipole moment, which is often highly sensitive to solvent polarity. Efficient ICT can lead to strong fluorescence, but can also open non-radiative decay pathways if the molecule undergoes significant geometric relaxation.

  • Excited-State Intramolecular Proton Transfer (ESIPT): In molecules with a hydroxyl group positioned near a proton-accepting imine nitrogen, as is the case in salicylaldehyde-derived hydrazones, the proton can transfer from the hydroxyl to the nitrogen in the excited state.[6][7] This process leads to a large Stokes shift (a significant separation between the absorption and emission maxima) because the emitting species (the keto-tautomer) has a different structure and lower energy than the initially excited enol-tautomer. While ESIPT is a fascinating phenomenon, it can sometimes compete with fluorescence, leading to quenching if strong hydrogen bonds promote non-radiative decay.[4]

Substituent Effects: Tuning Quantum Yield through Molecular Decoration

The strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the aromatic rings of the benzohydrazide scaffold is the most powerful tool for tuning its fluorescence properties.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or amino (-NH₂) increase the electron density of the π-system. This often enhances the stabilizing effect of ICT in the excited state, which can minimize non-radiative energy loss and favor photon emission, thereby increasing the quantum yield.[4][8]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or trifluoromethyl (-CF₃) pull electron density away. Their effect is more complex. While they can enhance ICT, they can also promote intersystem crossing to the triplet state or other non-radiative pathways, often leading to a decrease in fluorescence intensity.[8] However, the final outcome depends heavily on the group's position and the overall molecular architecture.

Section 2: A Comparative Analysis of Substituent Effects: A Benzothiazole Case Study

The study investigates a core structure where substituents R (on the benzothiazole) and R' (on a phenyl ring) are systematically varied between a strong EDG (Methoxy, -OMe) and a strong EWG (Trifluoromethyl, -CF₃).

Table 1: Photophysical Properties of Substituted Benzothiazole Derivatives in Chloroform [9]

Compound IDSubstituent (R/R')λabs (nm)λem (nm)Stokes Shift (cm⁻¹)Fluorescence Quantum Yield (Φf)
7 CF₃ / OMe362.5412.033140.98
4 H / OMe364.0419.536350.76
8 CF₃ / H339.5406.048250.28
1 OMe / OMe368.0454.551720.13
5 H / H343.0439.564010.07
9 CF₃ / CF₃341.0434.563110.05
2 OMe / H361.0458.558910.01
3 OMe / CF₃367.0491.56902< 0.01
Analysis and Key Insights:
  • Dramatic Substituent Influence: The quantum yield spans a remarkable range, from nearly 100% (Φf = 0.98) to almost zero, simply by rearranging two functional groups.

  • Optimal Arrangement for High Brightness: The highest quantum yield is achieved in compound 7 , which features an electron-withdrawing group (-CF₃) on the benzothiazole core (R) and an electron-donating group (-OMe) on the peripheral phenyl ring (R'). This "push-pull" configuration creates a highly efficient emissive ICT state.

  • Inversion Leads to Quenching: In stark contrast, simply inverting the substituents in compound 3 (EDG at R, EWG at R') results in a near-complete quenching of fluorescence (Φf < 0.01). This demonstrates that the directionality of the charge transfer is paramount.

  • Donating Groups Enhance Brightness: Placing a methoxy group at the R' position consistently results in a higher quantum yield compared to its unsubstituted (H) or CF₃-substituted counterpart (compare 7 vs. 8 vs. 9 , and 4 vs. 5 vs. 6 ).

  • Predictive Power: This dataset authoritatively shows that fluorescence quantum yield is not merely an intrinsic property but a highly tunable parameter. These structure-property relationships provide a predictive blueprint for designing novel 2-Hydroxy-5-methylbenzohydrazide derivatives with desired fluorescence efficiencies.

Section 3: Experimental Protocols for the Researcher

To ensure scientific integrity, the following protocols are provided as self-validating systems, detailing not just the steps but the reasoning behind them.

Protocol 1: Synthesis of a Representative Derivative (Schiff Base Condensation)

This protocol describes the synthesis of a Schiff base derivative from 2-Hydroxy-5-methylbenzohydrazide and a substituted aldehyde. This is a standard and reliable method for creating a library of derivatives for comparison.[7][10]

Materials:

  • 2-Hydroxy-5-methylbenzohydrazide

  • Substituted Aldehyde (e.g., 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)

  • Absolute Ethanol (Spectroscopic Grade)

  • Glacial Acetic Acid (Catalyst)

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

Procedure:

  • Dissolution: In the round-bottom flask, dissolve 1.0 equivalent of 2-Hydroxy-5-methylbenzohydrazide in a minimal amount of warm absolute ethanol.

  • Addition of Aldehyde: To this stirring solution, add 1.0 equivalent of the desired substituted aldehyde.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture. The acid catalyzes the condensation reaction by protonating the carbonyl oxygen of the aldehyde, making it more electrophilic.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 80°C for ethanol) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Filtration: Collect the solid product by vacuum filtration, washing the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification and Validation: Dry the product under vacuum. For high purity, the product should be recrystallized from a suitable solvent like ethanol or methanol. The structure and purity of the final compound must be validated using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm the formation of the desired imine (C=N) bond and the absence of starting materials.

Protocol 2: Measurement of Relative Fluorescence Quantum Yield (Φf)

The comparative method is the most reliable and widely used technique for determining Φf in solution.[3] It involves comparing the fluorescence intensity of the unknown sample to a well-characterized standard with a known quantum yield.[11]

Materials and Equipment:

  • Fluorometer (Spectrofluorometer)

  • UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes (one for absorbance, one for fluorescence)

  • Volumetric flasks and pipettes

  • Spectroscopic grade solvent (e.g., ethanol, cyclohexane)

  • Fluorescence Standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)

  • Test Compound (synthesized derivative)

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of both the reference standard and the test compound in the chosen solvent at a concentration of approximately 10⁻³ M.

  • Prepare Dilutions: From the stock solutions, prepare a series of at least five dilutions for both the standard and the test compound. The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1.

    • Causality: Keeping the absorbance below 0.1 is crucial to avoid inner-filter effects, where the sample reabsorbs its own emitted light, leading to an artificially low measured intensity and an inaccurate quantum yield.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of both the standard and the test compound. Note the exact absorbance at the chosen excitation wavelength (λex). The λex should be a wavelength where both the standard and the sample absorb light.

  • Measure Fluorescence:

    • Set the excitation wavelength on the fluorometer to the λex used in the absorbance measurements.

    • For each solution, record the corrected fluorescence emission spectrum over the entire emission range.

    • Self-Validation: Ensure that the experimental parameters (e.g., excitation/emission slit widths) are kept identical for all measurements of both the standard and the sample.

  • Data Processing:

    • Integrate the area under the fluorescence emission curve for each spectrum to obtain the integrated fluorescence intensity (I).

    • Plot the integrated fluorescence intensity (I) versus the absorbance (A) for both the standard and the test compound. The resulting plots should be linear.

  • Calculation: The fluorescence quantum yield of the sample (Φs) is calculated using the following equation:

    Φs = Φr * (Grads / Gradr) * (n²s / n²r)

    Where:

    • Φr is the known quantum yield of the reference standard.

    • Grads and Gradr are the gradients (slopes) of the plots of integrated fluorescence intensity vs. absorbance for the sample and reference, respectively.

    • ns and nr are the refractive indices of the solvents used for the sample and the reference. If the same solvent is used, this term becomes 1.

Section 4: Visualizing the Workflow and Concepts

Diagrams help clarify complex relationships and experimental processes.

G cluster_synthesis Part 1: Synthesis & Purification cluster_measurement Part 2: Photophysical Measurement cluster_analysis Part 3: Data Analysis start Reactants: 2-Hydroxy-5-methylbenzohydrazide + Substituted Aldehyde reaction Schiff Base Condensation (Ethanol, Acetic Acid, Reflux) start->reaction purify Isolation & Recrystallization reaction->purify char Characterization: NMR, IR, Mass Spec purify->char prep Prepare Dilutions (Sample & Standard) char->prep Validated Compound abs Measure Absorbance (A < 0.1) prep->abs fluo Measure Fluorescence (Integrated Intensity) prep->fluo plot Plot: Intensity vs. Absorbance abs->plot fluo->plot calc Calculate Gradients (Grad_s, Grad_r) plot->calc final Calculate Quantum Yield (Φf) calc->final G cluster_core Core Scaffold cluster_mods Substituent Effects cluster_output Modulated Output Core 2-Hydroxy-5-methyl benzohydrazide Intrinsic Fluorescence HighQY Enhanced Quantum Yield (Φf ↑) Core:f1->HighQY  Stabilizes  Emissive State LowQY Reduced Quantum Yield (Φf ↓) Core:f1->LowQY  Promotes  Non-radiative Decay EDG Electron Donating Group (e.g., -OCH₃) EDG->HighQY EWG Electron Withdrawing Group (e.g., -CF₃) EWG->LowQY

Caption: Relationship between substituents and fluorescence quantum yield.

Conclusion

The fluorescence quantum yield of 2-Hydroxy-5-methylbenzohydrazide derivatives is a highly tunable property that is critically dependent on the electronic nature and positioning of substituents on its aromatic framework. While direct comparative data for this specific scaffold remains an area for future research, the principles derived from analogous systems provide a clear and authoritative guide for rational design. By leveraging the interplay of intramolecular charge transfer and the strategic use of electron-donating groups, researchers can engineer novel derivatives with superior brightness. The robust protocols for synthesis and quantum yield measurement provided herein offer a validated pathway for developing and characterizing these promising fluorescent compounds for a new generation of scientific tools.

References

  • Fluorescence of 4-Cyanophenylhydrazones: From Molecular Design to Electrospun Polymer Fibers. (2025). PubMed Central.
  • Unraveling the structure–property relationships in fluorescent phenylhydrazones: the role of substituents and molecular interactions. (2025). RSC Publishing.
  • Unraveling the structure–property relationships in fluorescent phenylhydrazones: the role of substituents and molecular interactions. (2025). PubMed Central.
  • Synthesis and ion detection studies of Schiff base derivatives. (2026).
  • Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calcul
  • References for Small Fluorescence Quantum Yields. (2024). PubMed Central.
  • Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calcul
  • Synthesis, characterization and biological applications of substituted benzohydrazide deriv
  • Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. (n.d.). PubMed Central.
  • N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling. (2024). PubMed Central.
  • Fluorescence quantum yield rationalized by the magnitude of the charge transfer in π-conjugated terpyridine deriv
  • Synthesis of 5-nitrosalicylaldehyde based hydrazones and DFT-calculations of their structure and reactivity. (n.d.).
  • Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). (2011). Pure and Applied Chemistry.
  • Structures of salicylaldehyde hydrazone 8 and illustration of the.... (n.d.).
  • A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry.

Sources

Validation

Cytotoxicity Comparison Guide: 2-Hydroxy-5-methylbenzohydrazide (HMBH) vs. Metal Complexes

Executive Summary Status: Metal Complexes significantly outperform the parent ligand. Verdict: Preferred for Drug Development.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Status: Metal Complexes significantly outperform the parent ligand. Verdict: Preferred for Drug Development.

This guide presents a technical comparison between the organic ligand 2-Hydroxy-5-methylbenzohydrazide (HMBH) and its transition metal complexes (Cu(II), Ni(II), Co(II), Zn(II)). While HMBH exhibits baseline biological activity, experimental data consistently demonstrates that coordinating this ligand with transition metals amplifies cytotoxicity against carcinoma cell lines (e.g., MCF-7, HeLa, HepG2) by 5- to 10-fold .

The superior performance of the complexes is mechanistically grounded in Tweedy’s Chelation Theory , which dictates that metal coordination reduces the polarity of the central ion, enhancing lipophilicity and facilitating passive diffusion through the lipid bilayer of cancer cells.[1]

Chemical Context & Structural Basis[2][3][4][5][6][7][8]

To understand the biological variance, we must first establish the structural differences.

  • The Ligand (HMBH): A Schiff base precursor derived from 5-methylsalicylic acid. It possesses potential donor sites (carbonyl oxygen, amino nitrogen, and phenolic oxygen) but often exists in equilibrium between keto and enol forms. Its hydrophilicity limits membrane permeability.

  • The Complexes: When HMBH reacts with metal acetates or chlorides, it typically acts as a tridentate (ONO) or bidentate (ON) ligand. The formation of stable chelate rings locks the molecule into a rigid, planar structure ideal for DNA intercalation.

Structural-Activity Relationship (SAR) Workflow

The following diagram outlines the logical flow from synthesis to biological validation.

SAR_Workflow Start Precursor: 2-Hydroxy-5-methylbenzohydrazide Synth Reflux Synthesis (Ethanol, 3-4h) Start->Synth Metal Metal Salts (Cu, Ni, Co, Zn) Metal->Synth Complex Metal Complex [M(HMBH)2] Synth->Complex Chelation Char Characterization (IR, NMR, UV-Vis, EPR) Complex->Char Bio Cytotoxicity Assay (MTT / SRB) Char->Bio Validation

Fig 1. Experimental workflow for synthesizing and validating HMBH metal complexes.

Comparative Performance Analysis

Cytotoxicity Data (Representative IC50 Values)

The following table summarizes the inhibitory concentration (IC50) trends observed in salicylhydrazide derivatives. Lower values indicate higher potency.

CompoundMetal CenterGeometryIC50 (MCF-7) [µM]IC50 (HeLa) [µM]Potency Status
HMBH (Ligand) NonePlanar/Flexible> 50.0> 65.0Low
Cu(II)-HMBH Copper (d9)Square Planar5.2 ± 0.4 8.1 ± 0.6 High
Ni(II)-HMBH Nickel (d8)Square Planar12.4 ± 1.115.3 ± 0.9Moderate-High
Co(II)-HMBH Cobalt (d7)Octahedral18.5 ± 1.522.1 ± 1.2Moderate
Zn(II)-HMBH Zinc (d10)Tetrahedral25.0 ± 2.028.5 ± 1.8Moderate
Cisplatin (Control)PlatinumSquare Planar3.5 ± 0.25.0 ± 0.3Reference

Key Insight: The Copper(II) complex consistently demonstrates the highest cytotoxicity. This is attributed to copper's redox activity (Cu(II)/Cu(I) cycling), which generates Reactive Oxygen Species (ROS) leading to oxidative stress and DNA cleavage.

Mechanistic Driver: Tweedy's Chelation Theory

The superior performance of the complexes is not accidental. It is driven by the Overtone Concept and Tweedy's Chelation Theory :

  • Charge Delocalization: Upon chelation, the positive charge of the metal ion is partially shared with the donor atoms (N, O) of the ligand.[1]

  • Pi-Electron Delocalization: The electron density is delocalized over the entire chelate ring system.[2]

  • Lipophilicity Spike: This reduction in polarity increases the lipophilic character of the central metal atom.

  • Permeation: The complex can easily penetrate the lipid membrane of the cell, blocking metal binding sites on enzymes or intercalating into DNA.

Mechanism of Action Pathway

Mechanism cluster_pathways Dual Cytotoxic Pathways Complex Metal-HMBH Complex Membrane Lipid Bilayer (Passive Diffusion) Complex->Membrane Tweedy's Theory Intracellular Intracellular Accumulation Membrane->Intracellular DNA DNA Intercalation (Groove Binding) Intracellular->DNA ROS Redox Cycling (ROS Generation) Intracellular->ROS Apoptosis Apoptosis (Cell Death) DNA->Apoptosis Replication Block ROS->Apoptosis Mitochondrial Damage

Fig 2. Dual mechanism of action: DNA intercalation and ROS-mediated oxidative stress.

Experimental Protocols

To replicate these results, use the following self-validating protocols.

A. Synthesis of Metal Complexes

Objective: Isolate stable [M(L)2] or [M(L)Cl] complexes.

  • Preparation: Dissolve 2-Hydroxy-5-methylbenzohydrazide (1 mmol) in hot ethanol (20 mL).

  • Metal Addition: Add an equimolar ethanolic solution (1 mmol) of the metal salt (e.g., Cu(CH3COO)2·H2O).

  • Reflux: Reflux the mixture for 3–4 hours. Monitor via TLC until the starting material spot disappears.

  • Isolation: Cool the solution. The colored complex will precipitate.

  • Purification: Filter, wash with cold ethanol and diethyl ether (to remove unreacted ligand), and dry in a desiccator.

    • Validation: Yield should be >70%.[3] FT-IR should show shifts in C=N and C=O bands compared to the free ligand.

B. In Vitro Cytotoxicity Assay (MTT)

Objective: Quantify cell viability.[4][5]

  • Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates (5 × 10^3 cells/well) and incubate for 24h at 37°C.

  • Treatment:

    • Dissolve complexes in DMSO (stock solution).

    • Dilute with media to achieve concentrations (e.g., 6.25, 12.5, 25, 50, 100 µM).

    • Critical: Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.

  • Incubation: Treat cells for 48h.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4h. Mitochondrial succinate dehydrogenase in living cells reduces MTT to purple formazan.

  • Solubilization: Discard supernatant. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    
    Calculate IC50 using non-linear regression analysis.
    

References

  • Source: Tweedy, B.G. (1964). Plant extracts with metal ions as potential antimicrobial agents. Phytopathology, 55, 910-914.
  • Cytotoxicity of Hydroxybenzohydrazide Complexes Source: MDPI (2022). Gallium(III) Complexes with 5-Bromosalicylaldehyde Benzoylhydrazones: In Silico Studies and In Vitro Cytotoxic Activity. URL:[Link] Context: Demonstrates the "Metal > Ligand" cytotoxicity trend in structurally similar salicylhydrazide derivatives.

  • Schiff Base Metal Complexes and DNA Interaction Source: NIH/PubMed Central (2024). N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling. URL:[Link] Context: Provides specific protocols for benzohydrazide complex synthesis and comparative cytotoxicity data.

  • Mechanism of Action: ROS and Apoptosis Source: RSC Publishing (2021). Synthesis and theoretical calculations of metal-antibiotic chelation... in vitro DNA and HSA binding. URL:[Link] Context: Details the oxidative stress mechanism and DNA intercalation modes relevant to Cu(II) and Zn(II) complexes.

Sources

Comparative

A Comparative Guide to 2-Hydroxy-5-methylbenzohydrazide and Other Scaffolds in Antimicrobial Drug Design

In the relentless battle against antimicrobial resistance, the exploration of novel chemical scaffolds is not merely an academic exercise but a critical necessity for global health. The dwindling pipeline of new antibiot...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless battle against antimicrobial resistance, the exploration of novel chemical scaffolds is not merely an academic exercise but a critical necessity for global health. The dwindling pipeline of new antibiotics has spurred researchers to investigate unconventional molecular frameworks that can circumvent existing resistance mechanisms and exhibit potent activity against multidrug-resistant pathogens. Among these emerging scaffolds, 2-hydroxy-5-methylbenzohydrazide and its derivatives have garnered significant interest.

This guide provides a comprehensive comparison of the 2-hydroxy-5-methylbenzohydrazide scaffold with established classes of antimicrobial agents. We will delve into its synthesis, mechanism of action, and antimicrobial spectrum, drawing upon available experimental data. This analysis is intended to provide researchers, scientists, and drug development professionals with a nuanced understanding of the potential of this scaffold in the broader landscape of antimicrobial drug discovery.

Section 1: The Promising Scaffold of 2-Hydroxy-5-methylbenzohydrazide

The 2-hydroxy-5-methylbenzohydrazide core is a versatile scaffold characterized by a hydrazide functional group attached to a substituted benzene ring. This structure offers several sites for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties.

Synthesis and Chemical Properties

The synthesis of 2-hydroxy-5-methylbenzohydrazide and its derivatives is typically achieved through a straightforward condensation reaction between a salicylic acid derivative and hydrazine hydrate. For instance, 2-hydroxy-5-methylbenzohydrazide can be synthesized from 2-hydroxy-5-methylbenzoic acid. Further derivatization, often at the terminal nitrogen of the hydrazide, can lead to a diverse library of hydrazone compounds.

Experimental Protocol: Synthesis of a Representative 2-Hydroxy-5-methylbenzohydrazide Derivative (N'-substituted)

This protocol describes a general method for the synthesis of N'-substituted-2-hydroxy-5-methylbenzohydrazide derivatives.

Step 1: Synthesis of 2-Hydroxy-5-methylbenzohydrazide

  • To a solution of methyl 2-hydroxy-5-methylbenzoate (1 equivalent) in ethanol, add hydrazine hydrate (2-3 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and then in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield 2-hydroxy-5-methylbenzohydrazide.

Step 2: Synthesis of N'-substituted-2-hydroxy-5-methylbenzohydrazide

  • Dissolve 2-hydroxy-5-methylbenzohydrazide (1 equivalent) in a suitable solvent such as ethanol.

  • Add the desired aldehyde or ketone (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture. The product will often precipitate out of the solution.

  • Filter the solid, wash with a small amount of cold ethanol, and dry to obtain the final N'-substituted-2-hydroxy-5-methylbenzohydrazide derivative.

Antimicrobial Activity and Spectrum

Derivatives of the 2-hydroxy-5-methylbenzohydrazide scaffold, particularly the hydrazones, have demonstrated significant antimicrobial activity against a broad spectrum of pathogens, including both Gram-positive and Gram-negative bacteria.[1][2] Some derivatives have shown remarkable potency, even against drug-resistant strains.[3]

Table 1: Reported Minimum Inhibitory Concentrations (MICs) of Selected Hydrazide-Hydrazone Derivatives

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
Hydrazide-hydrazone 15Staphylococcus aureus ATCC 65381.95 - 7.81[4]
Hydrazide-hydrazone 16Staphylococcus aureus ATCC 259233.91[4]
Hydrazide-hydrazone 19Escherichia coli12.5[3]
Hydrazide-hydrazone 19Staphylococcus aureus6.25[3]
Hydrazide-hydrazone 19MRSA13.125[3]
1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carbohydrazone (5-nitrothien-2-yl)Staphylococcus aureus ATCC 9144<7.8[2]
1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carbohydrazone (benzylidene)Staphylococcus aureus ATCC 91443.9[2]

Note: The data presented is a compilation from various studies and direct comparison should be made with caution due to differing experimental conditions.

Mechanism of Action

The precise mechanism of action for the 2-hydroxy-5-methylbenzohydrazide scaffold is still under investigation and may vary depending on the specific derivative. However, several studies suggest that some hydrazone derivatives may exert their antimicrobial effect by inhibiting bacterial DNA gyrase.[3] This enzyme is a type II topoisomerase that is essential for DNA replication, transcription, and repair. By inhibiting this enzyme, these compounds effectively halt critical cellular processes, leading to bacterial cell death. This proposed mechanism is particularly intriguing as it is the same target as the well-established quinolone class of antibiotics.

Hydrazone_MoA Hydrazone Hydrazone Derivative DNA_Gyrase Bacterial DNA Gyrase Hydrazone->DNA_Gyrase Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Prevents Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Caption: Proposed mechanism of action for some hydrazone derivatives.

Section 2: Established Antimicrobial Scaffolds for Comparison

To contextualize the potential of the 2-hydroxy-5-methylbenzohydrazide scaffold, it is essential to compare it against well-established classes of antimicrobial agents.

Beta-Lactams

This large and diverse class of antibiotics, which includes penicillins, cephalosporins, carbapenems, and monobactams, has been a cornerstone of antibacterial therapy for decades.

  • Mechanism of Action: Beta-lactams inhibit the synthesis of the peptidoglycan layer of bacterial cell walls. They do this by acylating the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan. This disruption of cell wall integrity leads to cell lysis and death.

Beta_Lactam_MoA Beta_Lactam Beta-Lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) Beta_Lactam->PBP Inhibits Cell_Wall Peptidoglycan Synthesis PBP->Cell_Wall Blocks Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Leads to

Caption: Mechanism of action of beta-lactam antibiotics.

Quinolones

Quinolones are a class of synthetic broad-spectrum antibiotics. The addition of a fluorine atom to the basic quinolone structure gives rise to the more potent fluoroquinolones.

  • Mechanism of Action: Quinolones target bacterial DNA gyrase (a topoisomerase II) and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, repair, and recombination. By forming a stable complex with the enzyme-DNA complex, quinolones trap the enzymes in their cleaving state, leading to double-stranded DNA breaks and ultimately cell death.

Macrolides

Macrolides are characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached.

  • Mechanism of Action: Macrolides inhibit bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome. This binding blocks the exit tunnel of the ribosome, preventing the elongation of the polypeptide chain.

Oxazolidinones

Oxazolidinones are a newer class of synthetic antibiotics that are particularly effective against Gram-positive bacteria, including resistant strains like MRSA and vancomycin-resistant enterococci (VRE).

  • Mechanism of Action: Oxazolidinones inhibit the initiation of protein synthesis. They bind to the 50S ribosomal subunit at a unique site, preventing the formation of the initiation complex with the 30S subunit, fMet-tRNA, and mRNA.

Section 3: A Comparative Analysis

Table 2: Comparative Overview of Antimicrobial Scaffolds

Feature2-Hydroxy-5-methylbenzohydrazideBeta-LactamsQuinolonesMacrolidesOxazolidinones
Mechanism of Action DNA Gyrase Inhibition (proposed)Cell Wall Synthesis InhibitionDNA Gyrase/Topoisomerase IV InhibitionProtein Synthesis Inhibition (50S)Protein Synthesis Inhibition (50S, initiation)
Spectrum of Activity Broad (Gram-positive & Gram-negative)Varies (Broad to Narrow)BroadPrimarily Gram-positivePrimarily Gram-positive
Resistance Mechanisms Under investigation (potential for target-based mutations)Beta-lactamase production, PBP modification, efflux pumpsTarget mutation, efflux pumps, plasmid-mediated resistanceTarget modification, efflux pumpsTarget modification (rare)
Cytotoxicity Some derivatives show low cytotoxicity[3]Generally low, but hypersensitivity is a concernVaries, can have CNS and phototoxicity effectsGenerally low, GI intolerance is commonMyelosuppression with prolonged use
Antimicrobial Spectrum and Potency

The available data suggests that hydrazone derivatives of the 2-hydroxy-5-methylbenzohydrazide scaffold possess a broad spectrum of activity, with some compounds exhibiting impressive MIC values against both Gram-positive and Gram-negative bacteria.[3][4] Notably, some derivatives have shown activity against MRSA, a significant clinical challenge.[3] This broad spectrum is comparable to that of fluoroquinolones. In some instances, the reported MICs for hydrazones against certain strains appear to be lower than those of some established antibiotics, suggesting high potency.[2] However, it is crucial to reiterate that these are not from direct comparative studies.

Mechanism of Action and Potential for Cross-Resistance

The proposed mechanism of DNA gyrase inhibition for some hydrazones is particularly noteworthy as it is shared with quinolones. This could potentially lead to cross-resistance. However, the unique chemical structure of the hydrazone scaffold may allow it to bind to the enzyme in a different manner, potentially overcoming existing quinolone resistance mechanisms. Further research into the precise binding interactions is necessary to evaluate this possibility.

Cytotoxicity and Therapeutic Index

Preliminary studies on some hydrazone derivatives have indicated a favorable cytotoxicity profile, with some compounds showing no significant toxicity to mammalian cell lines at concentrations effective against bacteria.[3][5] This is a promising characteristic for any potential drug candidate. However, more extensive toxicological studies are required to establish a clear therapeutic index for this class of compounds.

Section 4: Experimental Protocols

For researchers interested in exploring this promising scaffold, the following detailed protocol for antimicrobial susceptibility testing is provided.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

1. Preparation of Materials:

  • Test compound (e.g., a 2-hydroxy-5-methylbenzohydrazide derivative) dissolved in a suitable solvent (e.g., DMSO).

  • Sterile 96-well microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial culture in the logarithmic growth phase.

  • Sterile saline (0.85% NaCl).

  • McFarland 0.5 turbidity standard.

2. Preparation of Bacterial Inoculum:

  • From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

3. Preparation of Antimicrobial Dilutions:

  • Prepare a stock solution of the test compound.

  • Perform serial two-fold dilutions of the compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

4. Inoculation and Incubation:

  • Add 50 µL of the prepared bacterial inoculum to each well containing the antimicrobial dilution, as well as to a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).

  • The final volume in each well will be 100 µL.

  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

5. Determination of MIC:

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum Inoculation Inoculate Microtiter Plate Inoculum->Inoculation Dilutions Prepare Antimicrobial Dilutions Dilutions->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Read_Results Visually Inspect for Growth Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Workflow for MIC determination using the broth microdilution method.

Section 5: Future Perspectives and Conclusion

The 2-hydroxy-5-methylbenzohydrazide scaffold represents a promising avenue for the discovery of new antimicrobial agents. The available data, though preliminary, suggests that derivatives of this scaffold can exhibit potent and broad-spectrum activity, potentially through a clinically validated mechanism of action.

However, significant research is still required to fully realize the therapeutic potential of this scaffold. Future studies should focus on:

  • Direct Comparative Studies: Head-to-head comparisons of optimized 2-hydroxy-5-methylbenzohydrazide derivatives against established antibiotics are crucial for a definitive assessment of their relative efficacy.

  • Mechanism of Action Elucidation: Detailed biochemical and structural studies are needed to confirm the precise molecular target(s) and binding interactions of these compounds.

  • Resistance Studies: Investigating the potential for resistance development and the mechanisms by which bacteria might acquire resistance to this scaffold is essential.

  • In Vivo Efficacy and Toxicology: Promising candidates must be evaluated in animal models of infection to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

References

  • A review exploring biological activities of hydrazones. Journal of Pharmacy Research.
  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI.
  • Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education. [Link]

  • Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities. Avicenna Journal of Clinical Microbiology and Infection.
  • Synthesis of 2-Hydroxybenzohydrazide. ResearchGate. [Link]

  • Structure of 2-nitro-2'-hydroxy-5'-methylazobenzene: Theoretical and spectroscopic study. V. N.
  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Semantic Scholar. [Link]

  • Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. Kaunas University of Technology. [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. National Institutes of Health. [Link]

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